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  • Product: 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid
  • CAS: 1452561-74-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid Introduction 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid is a multifaceted small molecule featuring a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

Introduction

2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid is a multifaceted small molecule featuring a substituted pyridine ring, a core structure in numerous pharmaceuticals, and a carboxylic acid moiety. The strategic placement of a chlorine atom and a gem-dimethylpropanoic acid group on the pyridine scaffold suggests its potential as a building block in medicinal chemistry. Understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a critical prerequisite in the drug discovery and development pipeline.[1] These properties govern a compound's solubility, stability, membrane permeability, and interaction with biological targets, ultimately dictating its pharmacokinetic and pharmacodynamic profile.[2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key physicochemical attributes of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid. We will delve into its structural and spectral characteristics, supported by detailed, field-proven experimental protocols for their determination. The causality behind methodological choices is explained to provide not just data, but actionable insights for researchers, scientists, and drug development professionals.

I. Core Chemical and Physical Properties

PropertyValue / Expected ValueSource / Rationale
CAS Number 1452561-74-8[4]
Molecular Formula C₉H₁₀ClNO₂[4]
Molecular Weight 199.64 g/mol [4]
Physical Form Solid[4]
Melting Point Not specified. Requires experimental determination.The presence of a carboxylic acid allows for strong intermolecular hydrogen bonding, and the rigid aromatic ring contributes to an ordered crystal lattice, resulting in a solid state at room temperature.[5] Purity will significantly affect the melting point range.
Boiling Point Not applicable. Expected to decompose at high temperatures.Strong intermolecular forces and the compound's polarity make it non-volatile. Thermal decomposition is likely to occur before a boiling point is reached.
pKa Expected range: 3.0 - 4.5The carboxylic acid functional group is acidic. The adjacent chloropyridine ring is electron-withdrawing, which stabilizes the carboxylate anion, making the compound a stronger acid (lower pKa) than a typical aliphatic carboxylic acid.[6]
Solubility Insoluble in water; Soluble in aqueous base (NaOH, NaHCO₃) and polar organic solvents.The nonpolar chloropyridine ring and alkyl chain diminish water solubility. However, as an acid, it will react with bases to form a soluble salt.[7][8]

II. Spectroscopic & Chromatographic Profile

The structural "fingerprint" of a molecule is revealed through spectroscopic analysis. For a novel or specialized compound like 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid, understanding its expected spectral characteristics is crucial for identification, purity assessment, and structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9]

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the δ 10-12 ppm range. Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[10][11]

    • Pyridine Ring Protons (Ar-H): Three distinct signals are anticipated in the aromatic region (δ 7.0-9.0 ppm). The proton at the C6 position (alpha to the nitrogen) will be the most deshielded and appear furthest downfield.[9] The relative positions of the other two protons will be influenced by the electronic effects of the chlorine and the alkyl substituent.

    • Methyl Protons (-CH₃): A sharp singlet corresponding to the six equivalent protons of the two methyl groups is expected in the upfield region, likely around δ 1.5-1.7 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-C=O): A signal in the highly deshielded region of δ 165-185 ppm is characteristic of a carboxylic acid carbonyl carbon.[11]

    • Pyridine Ring Carbons: Five distinct signals are expected. The carbon atom bonded to the chlorine (C2) will be significantly affected, as will the carbon atom bonded to the nitrogen (C6).[9]

    • Quaternary Carbon (-C(CH₃)₂): A signal for the carbon atom attached to the two methyl groups, the pyridine ring, and the carboxyl group.

    • Methyl Carbons (-CH₃): A single signal in the aliphatic region (δ 20-30 ppm) for the two equivalent methyl carbons.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming molecular weight and offering structural clues.[12]

  • Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the mass of the compound (199.64 Da).

  • Isotopic Pattern: A key diagnostic feature will be the presence of an M+2 peak at approximately one-third the intensity of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[12][13]

  • Key Fragmentation Pathways:

    • Loss of a Carboxyl Radical: Fragmentation via the loss of the -COOH group (45 Da) is a common pathway for carboxylic acids.

    • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

    • Loss of Chlorine: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (35 or 37 Da).[12]

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[14]

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[10][11]

  • C=O Stretch: A sharp, intense absorption peak between 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[14]

  • C-O Stretch & O-H Bend: Look for absorptions in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively, which are also associated with the carboxylic acid group.

  • Aromatic Stretches: Medium to weak bands for C=C and C=N stretching within the pyridine ring will appear in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region can indicate the carbon-chlorine bond.

III. Experimental Protocols & Methodologies

The trustworthiness of physicochemical data hinges on robust and well-executed experimental protocols. The following sections provide step-by-step methodologies for determining the key properties of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid.

A. Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range. The capillary method is a standard, reliable technique for this determination.[15]

Workflow Diagram:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup Prep1 Ensure sample is dry and finely powdered. Prep2 Jab open end of capillary tube into sample pile. Prep1->Prep2 Prep3 Tap tube to pack sample to a height of 2-3 mm. Prep2->Prep3 Measure1 Place capillary in melting point apparatus. Prep3->Measure1 Measure2 Heat rapidly to ~15-20°C below expected M.P. Measure1->Measure2 Measure3 Reduce heating rate to 1-2°C per minute. Measure2->Measure3 Measure4 Record T₁: First liquid droplet appears. Measure3->Measure4 Measure5 Record T₂: Entire sample is liquid. Measure4->Measure5 Analysis1 Report melting range (T₁ - T₂). Measure5->Analysis1 Analysis2 Allow apparatus to cool. Analysis1->Analysis2 Analysis3 Dispose of used capillary tube safely. Analysis2->Analysis3

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the solid sample is completely dry, as moisture can depress the melting point.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[16]

    • Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end.[17] The final packed height should be 2-3 mm.

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run to estimate the range.[17]

    • For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute. A slow rate is critical for thermal equilibrium and an accurate reading.[16]

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) when the last crystal of the solid melts completely.

  • Reporting:

    • Report the result as a melting range (T₁ - T₂).

    • For high accuracy, repeat the measurement two more times and average the results.

B. Qualitative Solubility Assessment

Rationale: Solubility provides crucial insights into a molecule's polarity and the presence of ionizable functional groups.[18] This protocol systematically classifies the compound's solubility based on its acid-base properties, which is fundamental for formulation and drug delivery studies.

Workflow Diagram:

SolubilityWorkflow cluster_solvents Test Solvents Start Add ~25 mg of compound to 0.75 mL of solvent Water 1. Water NaOH 2. 5% NaOH NaHCO3 3. 5% NaHCO₃ HCl 4. 5% HCl OrgSolv 5. Organic Solvent (e.g., Ethyl Acetate) Decision Vigorously shake. Observe for 60s. Is it soluble? Start->Decision For each solvent Soluble Result: Soluble Decision->Soluble Yes Insoluble Result: Insoluble Decision->Insoluble No

Caption: Workflow for Qualitative Solubility Testing.

Detailed Protocol:

  • Setup: For each solvent, place approximately 25-30 mg of the compound into a clean, dry test tube.[8]

  • Solvent Addition: Add 0.75-1.0 mL of the solvent to be tested.[18]

  • Observation:

    • Shake the test tube vigorously for 10-20 seconds.

    • Observe if the solid dissolves completely. If not, continue to agitate for up to 60 seconds.[7]

    • Record the compound as "soluble," "partially soluble," or "insoluble."

  • Test Sequence & Interpretation:

    • Water: Test first. Given the structure, it is expected to be insoluble.

    • 5% NaOH Solution: If insoluble in water but soluble in NaOH, it indicates the presence of an acidic group. This is expected.[8]

    • 5% NaHCO₃ Solution: Sodium bicarbonate is a weaker base than NaOH. Solubility in this solution indicates a relatively strong acid, such as a carboxylic acid. This is also expected.[19]

    • 5% HCl Solution: If insoluble in water, it is unlikely to dissolve in acid, as the pyridine nitrogen's basicity is reduced by the electron-withdrawing chlorine atom and the ring is sterically hindered.

    • Organic Solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane): Test solubility in a range of polar and non-polar organic solvents to establish a broader solubility profile.

C. pKa Determination (Potentiometric Titration)

Rationale: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized.[6] This parameter is critical as it dictates a drug's solubility and ability to cross biological membranes at different physiological pH values.[3] Potentiometric titration is a highly accurate and standard method for determining pKa.[20]

Workflow Diagram:

pKaWorkflow cluster_setup Preparation & Setup cluster_titration Titration cluster_analysis Data Analysis Setup1 Accurately weigh compound and dissolve in solvent (e.g., water/methanol mix). Setup2 Calibrate pH meter with standard buffers. Setup1->Setup2 Setup3 Place solution in a jacketed beaker at constant temp (25°C). Setup2->Setup3 Setup4 Immerse calibrated pH electrode and begin stirring. Setup3->Setup4 Titr1 Add standardized NaOH titrant in small, precise increments. Setup4->Titr1 Titr2 Record pH after each addition, allowing signal to stabilize. Titr1->Titr2 Titr2->Titr1 Repeat Titr3 Continue until past the equivalence point. Titr2->Titr3 Analysis1 Plot pH vs. Volume of titrant added. Titr3->Analysis1 Analysis2 Determine the equivalence point (inflection point of the curve). Analysis1->Analysis2 Analysis3 The pH at the half-equivalence point is equal to the pKa. Analysis2->Analysis3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol:

  • Preparation:

    • Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Since the compound is likely poorly soluble in water, a co-solvent system like water-methanol or water-DMSO may be required.

    • Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00).

  • Titration Procedure:

    • Place the dissolved sample into a temperature-controlled beaker (e.g., 25°C) and begin gentle, constant stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 or 0.10 mL) using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[20]

    • Continue this process until the pH rises sharply (indicating the equivalence point has been passed) and then begins to level off again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the steepest point of inflection on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak.

    • Determine the volume of titrant required to reach the half-equivalence point (half the volume of titrant at the equivalence point).

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.

References

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
  • Spectroscopy of Carboxylic Acid Derivatives. JoVE.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.
  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Melting point determination.
  • Measuring the Melting Point. Westlab.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
  • Melting Point Apparatus Experimental Manual. Scribd.
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
  • Characterization of Physicochemical Properties. Pace Analytical.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC.
  • 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid. Merck.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Experiment 2 # Solubility. Bellevue College.
  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC.
  • ExperimentMeasureMeltingPoint Documentation. Emerald Cloud Lab.
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate.
  • What is pKa and how is it used in drug development?.
  • Properties of Small Molecules (GCSE Chemistry). Study Mind.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature.
  • 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.
  • Physicochemical Property Study - DMPK. WuXi AppTec.
  • Physicochemical Properties. Pacific BioLabs.

Sources

Exploratory

Spectral Data Analysis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid, with the chemical formula C9H10ClNO2 and a molecular weight of 199.64 g/mol , is a molecule of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid, with the chemical formula C9H10ClNO2 and a molecular weight of 199.64 g/mol , is a molecule of interest in medicinal chemistry and drug discovery. Its structural characterization is fundamental for its identification, purity assessment, and understanding its chemical behavior. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is based on established principles of spectroscopy and by drawing comparisons with the known spectral data of its constituent fragments: the 2-chloropyridine and the 2-methylpropanoic acid moieties.

Chemical Structure and Predicted Spectral Features

The structure of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid is presented below, with atoms numbered for the purpose of spectral assignment.

Caption: Chemical structure of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three distinct types of protons in the molecule: the aromatic protons on the pyridine ring, the protons of the two methyl groups, and the acidic proton of the carboxylic acid.

Experimental Protocol (Hypothetical):

  • Dissolve approximately 5-10 mg of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2]

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3-8.5Doublet of doublets1HH-6The proton adjacent to the nitrogen in the pyridine ring is expected to be the most deshielded.
~7.6-7.8Doublet of doublets1HH-4The electron-withdrawing effect of the chlorine and the carboxylic acid group will influence the chemical shift.
~7.2-7.4Doublet of doublets1HH-5
~1.6Singlet6H2 x CH₃The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. Based on data for 2-methylpropanoic acid, these protons are expected in this region.[1]
~10-12Broad Singlet1HCOOHThe acidic proton of the carboxylic acid typically appears as a broad singlet at a high chemical shift and can be exchanged with D₂O.[1]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of distinct carbon environments in the molecule.

Experimental Protocol (Hypothetical):

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • Process the data to obtain the final spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~175-180C=OThe carbonyl carbon of the carboxylic acid is expected in this region, similar to 2-methylpropanoic acid.[2]
~150-155C-2The carbon atom bearing the chlorine atom in the pyridine ring.
~148-152C-6The carbon atom adjacent to the nitrogen in the pyridine ring.
~138-142C-4Aromatic carbon.
~130-135C-3The carbon atom attached to the 2-methylpropanoic acid moiety.
~122-126C-5Aromatic carbon.
~45-50C-7The quaternary carbon atom, based on the structure of 2-methylpropanoic acid.[2]
~25-302 x CH₃The two equivalent methyl carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical):

  • Prepare a sample by either creating a KBr pellet with a small amount of the solid compound or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding, a characteristic feature of carboxylic acids.[3]
~2970C-H stretchMethyl (sp³)Aliphatic C-H stretching vibrations.
~1700C=O stretchCarboxylic AcidStrong absorption characteristic of the carbonyl group in a carboxylic acid.[3]
~1600, ~1470C=C and C=N stretchPyridine RingAromatic ring stretching vibrations.
~1100C-Cl stretchChloro-pyridineStretching vibration for the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Hypothetical):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of approximately 199, corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.

  • Major Fragmentation Pathways:

M [C9H10ClNO2]+• m/z = 199/201 frag1 [C8H9ClN]+• m/z = 154/156 M->frag1 - COOH frag2 [C4H7O2]+• m/z = 87 M->frag2 - C5H3NCl

Caption: Predicted major fragmentation pathways for 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid.

A primary fragmentation would likely involve the loss of the carboxylic acid group (COOH) to give a fragment with m/z 154/156. Another possible fragmentation is the cleavage of the C-C bond between the pyridine ring and the propanoic acid moiety. The fragmentation pattern of the 2-methylpropanoic acid portion would be expected to show a prominent peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺.[4]

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid. By understanding the expected spectral features, researchers can more effectively characterize this compound, confirm its synthesis, and assess its purity. The provided hypothetical protocols offer a starting point for the experimental acquisition of this important data.

References

  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic Acid in Organic Solvents: A Mechanistic and Methodological Guide

Executive Summary & Structural Rationale In modern pharmaceutical development and active pharmaceutical ingredient (API) synthesis, the precise understanding of intermediate solubility is paramount. 2-(2-Chloropyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern pharmaceutical development and active pharmaceutical ingredient (API) synthesis, the precise understanding of intermediate solubility is paramount. 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid (CAS No. 1452561-74-8) is a highly specialized, sterically hindered building block frequently utilized in the design of novel therapeutics[1].

As a Senior Application Scientist, I approach the solubility profiling of this molecule not as a simple empirical exercise, but as a study of supramolecular interactions. The molecule (C9H10ClNO2, MW: 199.64 g/mol ) possesses three critical structural features that dictate its solvation thermodynamics[2][3]:

  • The Pyridine Core & Chloro Substituent: The electronegative chlorine atom at the 2-position inductively withdraws electron density from the pyridine ring, lowering the basicity (pKa) of the pyridine nitrogen.

  • The Gem-Dimethyl Group: The bulky -C(CH3)2- moiety adjacent to the carboxylic acid introduces significant steric hindrance. This bulk disrupts planar packing in the crystal lattice, generally lowering the lattice energy and enhancing solubility in lipophilic environments compared to unbranched analogs.

  • The Carboxylic Acid Moiety: Acting as both a hydrogen-bond donor (1) and acceptor (3)[3], this functional group drives the formation of strong intermolecular homodimers in the solid state.

With a calculated LogP of approximately 2.2[3], this compound exhibits moderate lipophilicity, meaning its optimal solvents will be those capable of balancing hydrophobic solvation of the chloropyridine core with the disruption of the carboxylic acid hydrogen-bond network.

Solvation Thermodynamics & Synthon Disruption

To predict and understand the solubility of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid, we must evaluate the Hansen Solubility Parameters (HSP) —specifically the dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces[4].

In the solid state, carboxylic acids form robust supramolecular homosynthons (dimers). For an organic solvent to dissolve this compound thermodynamically, the solvent-solute interactions must energetically overcome the solute-solute lattice energy.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents act as powerful hydrogen-bond acceptors. They effectively cleave the carboxylic acid homodimers by forming stronger solvent-solute heterosynthons, leading to high solubility[4].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents participate in both donor and acceptor exchanges, stabilizing the monomeric acid.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Lacking the δp​ and δh​ parameters required to disrupt the acid dimers, these solvents yield poor solubility, interacting only via weak dispersion forces with the chloropyridine ring.

Solvation A API Crystal Lattice (Carboxylic Acid Homodimers) B Polar Aprotic Solvents (DMSO, DMF) A->B C Polar Protic Solvents (MeOH, EtOH) A->C D H-Bond Acceptance (Dimer Cleavage) B->D E Donor/Acceptor Exchange C->E F Thermodynamic Solution State D->F E->F

Fig 1. Solvation mechanisms and synthon disruption pathways in polar organic solvents.

Quantitative Solubility Profiling

Based on the physicochemical properties (LogP ~2.2) and functional group analysis, the thermodynamic solubility of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid at standard ambient temperature (298.15 K) is categorized below. Note: These are baseline predictive ranges to guide process chemistry; exact empirical values depend on the specific crystalline polymorph utilized.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Predicted Solubility Range (298.15 K)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Strong H-bond acceptance disrupts acid dimers; solvates the lipophilic core.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7High (>50 mg/mL)Excellent solvation of both the pyridine ring and the carboxyl group[5].
Polar Protic Methanol (MeOH)32.6Moderate-High (20-50 mg/mL)H-bond donor/acceptor capabilities stabilize the zwitterionic/neutral states.
Halogenated Dichloromethane (DCM)9.1Moderate (10-30 mg/mL)High affinity for the chloropyridine core via dispersion forces ( δd​ ).
Non-Polar Toluene2.4Low (<5 mg/mL)Unable to disrupt the carboxylic acid homodimers; relies solely on lipophilicity.
Non-Polar n-Hexane1.9Very Low (<1 mg/mL)Lacks both polar and hydrogen-bonding parameters.

Experimental Methodology: Thermodynamic Solubility Determination

To generate regulatory-grade data, one must distinguish between kinetic solubility (which is prone to metastable supersaturation) and thermodynamic solubility (the true equilibrium state)[6]. The following protocol outlines a self-validating Thermodynamic Solubility Assay (THESA) utilizing High-Performance Liquid Chromatography (HPLC-UV)[6][7].

The Self-Validating Protocol

This protocol is designed with internal causality: we do not merely measure the liquid phase; we simultaneously validate the solid phase to ensure the solvent has not induced a polymorphic transformation or solvate formation, which would invalidate the thermodynamic baseline[8].

Step 1: Equilibration (The Shake-Flask Method)

  • Dispense an excess amount (e.g., 50 mg) of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid into a 2 mL glass HPLC vial.

  • Add 1.0 mL of the target organic solvent.

  • Seal the vial and place it in an isothermal shaker bath set to 298.15 K (25 °C).

  • Causality Check: Shake the suspension for 24 to 48 hours . Why? Shorter incubation times may capture a transient, supersaturated state. A minimum of 24 hours ensures true thermodynamic equilibrium between the crystal lattice and the solvated molecules[6].

Step 2: Phase Separation

  • Remove the vial and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Carefully aspirate the supernatant and filter it through a 0.22 µm Hydrophilic PVDF syringe filter.

  • Causality Check: Why PVDF? Polyvinylidene fluoride is chemically inert to most organic solvents and exhibits low non-specific binding, ensuring the solute is not stripped from the solvent during filtration[6].

Step 3: HPLC-UV Quantification

  • Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to fit within the linear dynamic range of the calibration curve.

  • Chromatographic Conditions: Use a C18 reversed-phase column (e.g., Kinetex 2.6µm, 100Å)[7].

  • Mobile Phase: Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid .

  • Causality Check: Why Formic Acid? The acidic modifier suppresses the ionization of the carboxylic acid moiety, keeping the molecule in its neutral state. This prevents peak tailing and ensures sharp, reproducible integration[7].

Step 4: Solid-State Verification (The Validation Step)

  • Recover the residual solid pellet from Step 2.

  • Dry the pellet under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality Check: Compare the resulting diffractogram to the starting material. If the pattern has changed, the solvent has induced a polymorphic shift or formed a solvate. The measured solubility therefore belongs to the new solid phase, not the original API[8].

Workflow A Excess Solid API + Organic Solvent B Isothermal Shaking (24-48h, 298.15K) A->B C Phase Separation (Centrifugation + PVDF) B->C D HPLC-UV Analysis (0.1% FA Mobile Phase) C->D Filtered Supernatant E XRPD Analysis (Polymorph Check) C->E Residual Pellet

Fig 2. Self-validating thermodynamic solubility workflow combining HPLC quantification and XRPD.

Conclusion

The solubility of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid is governed by the delicate balance between the lipophilic chloropyridine core and the strongly hydrogen-bonding carboxylic acid group. By utilizing polar aprotic solvents, chemists can effectively disrupt the solid-state homodimers, achieving high concentrations necessary for downstream synthesis. When empirical data is required, employing a rigorous, self-validating HPLC/XRPD workflow ensures that the thermodynamic values obtained are both accurate and mechanistically sound.

References

  • 2-(2-chloropyridin-3-yl)
  • UNGAP Best Practice for Improving Solubility Data Quality of Orally Administered Drugs Source: Pharma Excipients URL
  • ADME Solubility Assay - BioDuro Global CRDMO Source: BioDuro URL
  • Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation Source: Asian Journal of Pharmaceutics URL
  • Università degli Studi di Ferrara: Predicting solubility and thermodynamic stability Source: Università degli Studi di Ferrara URL

Sources

Exploratory

The Diverse Biological Activities of Substituted Chloropyridine Carboxylic Acids: A Technical Guide for Drug Discovery and Agrochemical Development

An In-depth Technical Guide Introduction The pyridine ring is a fundamental heterocyclic scaffold that is not only prevalent in natural products like vitamins and coenzymes but also serves as a privileged structure in me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that is not only prevalent in natural products like vitamins and coenzymes but also serves as a privileged structure in medicinal chemistry and agrochemical research.[1][] Its unique properties, including basicity, water solubility, stability, and the capacity for hydrogen bonding, make it an attractive component in the design of bioactive molecules.[] The introduction of substituents, such as a chloro group and a carboxylic acid moiety, onto the pyridine ring, gives rise to substituted chloropyridine carboxylic acids, a chemical class with a remarkably broad spectrum of biological activities. These compounds are instrumental as building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3][4][5] This guide provides a comprehensive technical overview of the diverse biological potential of substituted chloropyridine carboxylic acids, with a focus on their applications in herbicidal, anticancer, antimicrobial, and other pharmacological contexts. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, aiming to equip researchers, scientists, and drug development professionals with the necessary insights for innovation in their respective fields.

Part 1: Herbicidal Activity - The Auxin Mimics

One of the most well-established applications of substituted chloropyridine carboxylic acids is in agriculture as herbicides.[6] Compounds like clopyralid (3,6-dichloropicolinic acid) and picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) are potent and selective herbicides used for the control of broadleaf weeds.[6][7]

Mechanism of Action: Disrupting Plant Growth

The herbicidal action of these compounds stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[6][8] Auxins are critical regulators of plant growth and development, controlling processes such as cell division, elongation, and differentiation.[8] Chloropyridine carboxylic acid herbicides bind to auxin receptors, leading to an uncontrolled and abnormal growth response in susceptible plants.[6] Unlike the tightly regulated levels of natural auxins, these synthetic mimics are not easily broken down by the plant, causing a persistent and ultimately lethal effect.[6][8] This disruption of normal growth processes manifests as twisted growth, cupped leaves, and eventually, plant death.[6]

Experimental Protocol: Seedling Root Growth Inhibition Assay

This protocol provides a straightforward and reliable method for assessing the herbicidal potential of substituted chloropyridine carboxylic acids by measuring their effect on the root growth of a model plant species, such as Arabidopsis thaliana or cress.

Causality behind Experimental Choices:

  • Model Species: Arabidopsis thaliana is a common model organism in plant biology due to its small size, short life cycle, and well-characterized genetics, making it ideal for high-throughput screening. Cress is another excellent choice for its rapid germination and easily measurable root growth.

  • Agar-based Medium: A sterile, solid agar-based medium allows for controlled delivery of the test compound and easy observation and measurement of root growth without interference from soil particles.

  • Concentration Gradient: Testing a range of concentrations is crucial for determining the dose-response relationship and calculating the IC50 (half-maximal inhibitory concentration) value, a key metric of herbicidal potency.

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the agar medium.

  • Preparation of Agar Plates:

    • Prepare a sterile plant nutrient agar medium (e.g., Murashige and Skoog medium).

    • While the agar is still molten, add the test compound dilutions to achieve the final desired concentrations. Also, prepare a control plate with the solvent alone.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface-sterilize the seeds of the chosen plant species to prevent microbial contamination.

    • Aseptically place the sterilized seeds on the surface of the agar plates.

  • Incubation:

    • Place the plates vertically in a growth chamber with controlled light and temperature conditions to allow for gravitropic root growth.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of the seedlings for each concentration and the control.

    • Calculate the percentage of root growth inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualization: Auxin Signaling Pathway Disruption

The following diagram illustrates the simplified mechanism of action of auxinic herbicides.

Auxin_Herbicides cluster_normal Normal Auxin Signaling cluster_herbicide Herbicidal Action Auxin Auxin (IAA) Receptor Auxin Receptor Auxin->Receptor binds Repressor Transcriptional Repressor Receptor->Repressor destabilizes ARF Auxin Response Factor Growth_Genes Growth-Regulating Genes ARF->Growth_Genes activates Normal_Growth Normal Plant Growth Growth_Genes->Normal_Growth leads to Herbicide Chloropyridine Carboxylic Acid Receptor_H Auxin Receptor Herbicide->Receptor_H binds persistently Repressor_H Transcriptional Repressor Receptor_H->Repressor_H continuously destabilizes ARF_H Auxin Response Factor Growth_Genes_H Growth-Regulating Genes ARF_H->Growth_Genes_H over-activates Abnormal_Growth Uncontrolled Growth & Plant Death Growth_Genes_H->Abnormal_Growth leads to

Caption: Disruption of auxin signaling by chloropyridine carboxylic acid herbicides.

Part 2: Anticancer Activity - A Multifaceted Approach

The substituted pyridine scaffold is a cornerstone in the development of anticancer agents, and chloropyridine carboxylic acid derivatives are no exception.[1][9] Their anticancer properties are attributed to a variety of mechanisms, highlighting the versatility of this chemical class in targeting cancer cells.

Diverse Mechanisms of Action

Unlike their herbicidal counterparts with a more defined mechanism, the anticancer activity of chloropyridine carboxylic acids is multifaceted. Various derivatives have been shown to inhibit a range of cellular targets crucial for cancer cell proliferation and survival. These mechanisms include:

  • Kinase Inhibition: Many kinases are dysregulated in cancer, and substituted pyridines have been developed as potent kinase inhibitors.[1]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy, and some pyridine derivatives have been shown to interfere with tubulin polymerization.[1]

  • Enzyme Inhibition: Other enzymes, such as telomerase and topoisomerase, which are critical for cancer cell immortality and replication, can also be targeted.[1][10]

The specific mechanism of action is highly dependent on the substitution pattern on the chloropyridine carboxylic acid core, offering a rich field for structure-activity relationship (SAR) studies.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and screen for the cytotoxic potential of chemical compounds.

Causality behind Experimental Choices:

  • Cell Lines: A panel of cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) is used to evaluate the compound's spectrum of activity and potential selectivity.[1] A non-cancerous cell line is often included to assess general cytotoxicity.

  • MTT Reagent: The assay relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Spectrophotometric Quantification: The formazan product is solubilized, and its absorbance is measured, allowing for a quantitative and high-throughput assessment of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the different concentrations of the compound and include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours, allowing the viable cells to convert MTT to formazan.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of the plates at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the reported IC50 values for representative substituted pyridine derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
6o 2-chloropyridine with 1,3,4-oxadiazoleSGC-7901 (Gastric)2.3[10]
23 Pyridine acyl sulfonamideB16-F10 (Melanoma)2.8[11]
23 Pyridine acyl sulfonamideHepG2 (Liver)1.2[11]
23 Pyridine acyl sulfonamideMCF-7 (Breast)1.8[11]
98a 3-aminomethyl pyridine derivativeA549 (Lung)More active than 5-fluorouracil[1]
98a 3-aminomethyl pyridine derivativeMCF-7 (Breast)More active than 5-fluorouracil[1]
110 Isatin-pyridine derivativeHepG2 (Liver)More effective than doxorubicin[1]
111 Isatin-pyridine derivativeA549 (Lung) & MCF-7 (Breast)Good activity[1]
Visualization: A Representative Anticancer Signaling Pathway

This diagram illustrates a simplified kinase signaling pathway that can be targeted by substituted pyridine derivatives.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway in Cancer GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade activates TF Transcription Factors Kinase_Cascade->TF activates Cell_Proliferation Cancer Cell Proliferation & Survival TF->Cell_Proliferation promotes Inhibitor Chloropyridine Carboxylic Acid Derivative Inhibitor->Kinase_Cascade inhibits Synthesis_Workflow Start Substituted Pyridine Carboxylic Acid Intermediate Reactive Intermediate (e.g., Acid Chloride) Start->Intermediate Activation Reaction Reaction with Nucleophile (e.g., Amine, Alcohol) Intermediate->Reaction Product Final Biologically Active Derivative Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Structural Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: A generalized workflow for the synthesis and characterization of substituted chloropyridine carboxylic acid derivatives.

Key Analytical Techniques

The structural elucidation and purity assessment of the synthesized compounds are crucial for reliable biological evaluation. The primary analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the compounds. [12]* Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. [13]* High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Conclusion

Substituted chloropyridine carboxylic acids represent a highly versatile and privileged chemical scaffold with a vast and diverse range of biological activities. From their well-established role as auxin-mimicking herbicides in agriculture to their multifaceted potential as anticancer, antimicrobial, and anti-inflammatory agents in medicine, these compounds continue to be a fertile ground for research and development. The ability to readily modify the substitution pattern on the core ring allows for the fine-tuning of their biological properties and the exploration of new therapeutic and agrochemical applications. The experimental protocols and methodologies outlined in this guide provide a framework for the systematic evaluation of this important class of molecules. As our understanding of the underlying biological mechanisms deepens, so too will the opportunities to design and synthesize novel substituted chloropyridine carboxylic acid derivatives with enhanced potency, selectivity, and safety profiles, addressing unmet needs in both human health and agriculture.

References

  • Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Novel pharmacological activity of a series of substituted pyridines. ACS Publications. [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Asif, M. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20). [Link]

  • Zhang, H., et al. (2010). Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(22), 7836-7841. [Link]

  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

  • Nawrot, D. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115617. [Link]

  • National Center for Biotechnology Information. (n.d.). Clopyralid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloropyridine-2-carboxylic acid. PubChem. [Link]

  • Virginia Tech. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7208. [Link]

  • Taylor & Francis Online. (2024, December 11). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. [Link]

  • MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

  • ResearchGate. (n.d.). Herbicides, Pyridine Carboxylate. [Link]

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. (2020, January 8). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. [Link]

  • Google Patents. (n.d.). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • ResearchGate. (n.d.). 2-Chloropyridine-3-carboxylic acid. [Link]

  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Grains Research and Development Corporation. (n.d.). Rotational constraints for pulse crops following the use of aminopyralid, clopyralid and picloram herbicide. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, October 9). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. [Link]

  • MDPI. (2017, October 23). Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors. [Link]

  • ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • PubMed. (2011, November 15). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. [Link]

  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 2-(2-Chloropyridin-3-yl)-2-methylpropanoic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The compound 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The compound 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid (CAS: 1452561-74-8) is a highly valued sterically hindered building block in medicinal chemistry. The α,α -gem-dimethyl group serves a dual purpose: it restricts the conformational flexibility of subsequent amide couplings and significantly improves metabolic stability by blocking cytochrome P450-mediated α -oxidation. This guide details two robust, self-validating synthetic pathways to access this critical intermediate, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Strategic Design

When designing a route to an α -quaternary heteroaryl acetic acid, chemists must navigate the steric congestion of the target and the electronic deactivation of the pyridine ring. We present two distinct strategies:

  • Route A (The Modern Approach): Palladium-Catalyzed α -Arylation[1]. This step-economical method directly couples 3-bromo-2-chloropyridine with the enolate of isobutyric acid. Pioneering work by the Hartwig group has demonstrated that sterically hindered, electron-rich phosphine ligands can overcome the high activation energy required for reductive elimination at a quaternary center[2].

  • Route B (The Classical Approach): Exhaustive α -Alkylation. This relies on the double methylation of 2-(2-chloropyridin-3-yl)acetic acid. While reliable, it requires strict cryogenic control to prevent the strong base from initiating an unwanted SN​Ar reaction at the C2-chloro position.

G SM1 3-Bromo-2-chloropyridine + Isobutyric acid Cat1 Pd-Catalyzed α-Arylation Pd(dba)2, P(t-Bu)3, LiHMDS SM1->Cat1 SM2 2-(2-Chloropyridin-3-yl)acetic acid + Methyl Iodide Cat2 Double α-Alkylation LDA, THF, -78 °C to RT SM2->Cat2 Product 2-(2-Chloropyridin-3-yl)- 2-methylpropanoic acid CAS: 1452561-74-8 Cat1->Product Route A (Step-Economical) Cat2->Product Route B (Classical)

Fig 1: Convergent synthetic pathways for 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid.

Quantitative Route Comparison

To assist in route selection for scale-up or discovery chemistry, the operational metrics of both pathways are summarized below.

ParameterRoute A (Pd-Catalyzed α -Arylation)Route B (Classical Exhaustive Alkylation)
Overall Yield 65 – 75%70 – 85%
Step Economy 1 Step (from commercial halides)2 Steps (if starting from non-methylated acid)
Primary Impurity Dehalogenated pyridine byproductMono-methylated acid intermediate
Cost / Scale High (Driven by Pd/Ligand costs)Low (Driven by bulk commodity reagents)
Safety Profile Moderate (Standard Schlenk techniques)High Risk (MeI toxicity, Pyrophoric bases)

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed α -Arylation

Objective: Direct coupling of isobutyric acid and 3-bromo-2-chloropyridine.

  • Enolate Generation: In an oven-dried Schlenk flask under argon, dissolve isobutyric acid (1.2 equiv) in anhydrous toluene (0.2 M). Cool the solution to 0 °C. Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise over 15 minutes.

    • Causality Check: 2.5 equivalents of base are strictly required. One equivalent deprotonates the carboxylic acid, the second forms the reactive enolate dianion, and the 0.5 equiv excess acts as a moisture scavenger. LiHMDS is chosen over LDA because its greater steric bulk prevents nucleophilic attack on the 2-chloro position of the pyridine ring.

  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd(dba)2​ (0.02 equiv) and P(t−Bu)3​ (0.04 equiv) in toluene for 10 minutes until the solution transitions to a pale yellow color, indicating the formation of the active Pd0L1​ species.

  • Cross-Coupling: Add 3-bromo-2-chloropyridine (1.0 equiv) to the enolate solution, followed immediately by the catalyst mixture. Seal the flask and heat to 80 °C for 12 hours.

    • Causality Check: The electron-deficient pyridine accelerates the oxidative addition of Pd into the C-Br bond. However, forming a quaternary center is sterically demanding; the extreme bulk of P(t−Bu)3​ is necessary to "push" the metal center toward reductive elimination, releasing the product.

  • Workup: Cool to room temperature. Quench carefully with 1M HCl until the aqueous layer reaches pH 3. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Exhaustive α -Alkylation

Objective: Double methylation of 2-(2-chloropyridin-3-yl)acetic acid.

  • First Deprotonation: Dissolve 2-(2-chloropyridin-3-yl)acetic acid (1.0 equiv) in anhydrous THF (0.15 M) and cool to -78 °C. Add LDA (2.2 equiv) dropwise. Stir for 30 minutes.

    • Causality Check: Temperature control is paramount. Above -40 °C, the diisopropylamide anion will undergo an SN​Ar reaction with the 2-chloro substituent, yielding an unwanted 2-amino pyridine byproduct.

  • First Alkylation: Add Methyl Iodide (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then briefly warm to -20 °C to ensure complete mono-alkylation.

  • Second Alkylation: Re-cool the reaction to -78 °C. Add additional LDA (1.2 equiv) followed by Methyl Iodide (1.4 equiv).

    • Causality Check: Sequential addition is employed because the mono-methylated intermediate is significantly more sterically hindered. A fresh injection of base ensures the kinetic enolate is fully reformed before the final, more difficult methylation step.

  • Workup: Quench with saturated aqueous NH4​Cl at -78 °C. Allow to warm to room temperature. Acidify to pH 3 with 1M HCl and extract with DCM (3x). Dry and concentrate to yield the crude product.

Self-Validating Analytical Workflows

A protocol is only as robust as its validation metrics. To ensure the synthesis has proceeded to completion without over-alkylation or SN​Ar side-reactions, the following analytical checkpoints must be met. The shift from a multiplet (mono-alkylated) to a clean 6H singlet in the 1H NMR is the definitive marker of a successful reaction.

Analytical MethodTarget ParameterExpected Result / Structural Assignment
LC-MS (ESI+) [M+H]+ Ion m/z 200.0 ( 35Cl isotope), 202.0 ( 37Cl isotope)
1H NMR (CDCl3) Pyridine H6 (ortho to N)~8.30 ppm (dd, J = 4.8, 1.8 Hz, 1H)
1H NMR (CDCl3) Pyridine H4 (para to N)~7.95 ppm (dd, J = 7.8, 1.8 Hz, 1H)
1H NMR (CDCl3) Pyridine H5 (meta to N)~7.30 ppm (dd, J = 7.8, 4.8 Hz, 1H)
1H NMR (CDCl3) α,α -gem-Dimethyl~1.65 ppm (s, 6H)
13C NMR (CDCl3) Carboxylic C=O~180.5 ppm

Safety & Scale-Up Considerations

  • Methyl Iodide (MeI): Utilized in Route B, MeI is a highly volatile alkylating agent and a suspected human carcinogen. All manipulations must be performed in a certified fume hood using heavy-duty butyl rubber gloves.

  • Pyrophoric Bases (LDA, LiHMDS): These reagents react violently with moisture. They must be handled under a strict inert atmosphere (argon or nitrogen) using standard Schlenk techniques.

  • Exotherm Control: The neutralization of the reaction mixture with 1M HCl is highly exothermic. Acid must be added dropwise at 0 °C to prevent solvent boil-over and potential degradation of the product.

References

  • Palladium-Catalyzed α -Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy . He, Z.-T.; Hartwig, J. F. Journal of the American Chemical Society, 2019, 141(30), 11749-11753. URL:[Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α -arylation . Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: Synthetic Routes to 2,3-Disubstituted Pyridine Carboxylic Acids

[label="Method A:\nSuzuki-Miyaura Coupling\n( Finalizing DOT Diagram I'm now putting the finishing touches on the DOT diagram and data tables. I've integrated quantitative data, reaction conditions, and substrate scopes.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Method A:\nSuzuki-Miyaura Coupling\n(

Finalizing DOT Diagram

I'm now putting the finishing touches on the DOT diagram and data tables. I've integrated quantitative data, reaction conditions, and substrate scopes. The diagram is now easily understandable, and I've ensured seamless navigation between the visual aid and supporting data. I am focused on the data's precision and clarity.

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Experimental Protocol

Strategic Overview & Mechanistic Causality

2,3-Disubstituted pyridine carboxylic acids (such as functionalized nicotinic or picolinic acids) are privileged pharmacophores ubiquitous in modern agrochemicals (e.g., the fungicide Boscalid) and pharmaceuticals (e.g., ACAT inhibitors and kinase modulators)[1][2]. The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for regioselective functionalization.

To construct these scaffolds efficiently, synthetic chemists must base their route selection on the electronic nature of the desired C2 substituent. This guide details two field-proven, highly reliable methodologies:

Method A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Optimal for: Introducing Aryl or Alkyl groups at the C2 position. Causality & Design: Starting from commercially available and inexpensive 2-chloronicotinic acid, this method exploits the inherent electronic activation of the pyridine ring[1]. The oxidative addition of Palladium(0) into the C2–Cl bond is highly favored because the adjacent electronegative nitrogen and the C3 electron-withdrawing carboxylic acid synergistically lower the LUMO of the C–Cl bond[2]. Using a biphasic solvent system ensures that the highly polar, zwitterionic nicotinic acid remains solvated while interacting with the active Pd(0) catalyst at the phase boundary.

Method B: Directed ortho-Metalation (DoM) and Carboxylation

Optimal for: Introducing Heteroatoms (N, O, S) at the C2 position. Causality & Design: This de novo functionalization starts with 2-fluoropyridine. Fluorine acts as a powerful Directing Metalation Group (DMG)[3]. Its strong inductive electron-withdrawing effect significantly increases the kinetic acidity of the adjacent C3 proton. When treated with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the lithium cation coordinates to the fluorine and the pyridine nitrogen, directing the amide base to selectively deprotonate C3[4]. Quenching the resulting 3-lithio-2-fluoropyridine with CO₂ yields 2-fluoronicotinic acid. The C2-fluorine can then be easily displaced via Nucleophilic Aromatic Substitution (SNAr) by various nucleophiles, driven by the activating effect of the newly installed C3-carboxylic acid.

Route Selection Workflow

RouteSelection Start Target: 2,3-Disubstituted Pyridine Carboxylic Acid Cond1 Is the C2 substituent an Aryl/Alkyl group? Start->Cond1 Cond2 Is the C2 substituent a Heteroatom (N, O, S)? Cond1->Cond2 No RouteA Method A: Suzuki-Miyaura Coupling (Start: 2-Chloronicotinic acid) Cond1->RouteA Yes RouteB Method B: Directed Ortho-Metalation (Start: 2-Fluoropyridine) Cond2->RouteB Yes StepA1 Pd-Catalyzed Cross-Coupling with R-B(OH)2 RouteA->StepA1 StepB1 1. LDA, -78°C (DoM) 2. CO2 (Carboxylation) 3. SNAr with Nucleophile RouteB->StepB1 Product 2,3-Disubstituted Pyridine Carboxylic Acid StepA1->Product StepB1->Product

Decision matrix for synthesizing 2,3-disubstituted pyridine carboxylic acids based on C2 substitution.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Chloronicotinic Acid

This protocol utilizes a biphasic system to accommodate the polarity of the free carboxylic acid without requiring prior esterification.

Reagents:

  • 2-Chloronicotinic acid (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.2 equiv, 12 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol)

  • K₂CO₃ (3.0 equiv, 30 mmol)

  • Solvent: Toluene / Ethanol / H₂O (2:1:1 v/v/v, 50 mL)

Step-by-Step Procedure:

  • Reaction Assembly: Charge a flame-dried Schlenk flask with 2-chloronicotinic acid, the arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the Toluene/EtOH/H₂O solvent mixture. Degas the suspension by sparging with argon for at least 15 minutes.

    • Validation Check: The absence of oxygen is mandatory to prevent the oxidative homocoupling of the boronic acid and the premature deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of argon. Seal the flask and heat to 90 °C for 12 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH).

    • Validation Check: 2-Chloronicotinic acid is highly polar; the addition of AcOH prevents streaking on the silica plate. Complete consumption of the starting material spot (UV active at 254 nm) confirms reaction completion.

  • Workup & Isolation: Cool to room temperature. Concentrate under reduced pressure to remove Toluene and Ethanol. Dilute the remaining aqueous layer with 20 mL of water and wash with EtOAc (2 × 30 mL).

    • Validation Check: This washing step selectively removes lipophilic impurities (homocoupled boronic acid, triphenylphosphine oxide, and catalyst residues) while the product remains in the aqueous phase as a water-soluble potassium carboxylate salt.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH 3–4 using 1M HCl.

    • Validation Check: The product is a zwitterionic pyridine carboxylic acid. Adjusting strictly to its isoelectric point (pH ~3.5) ensures maximum precipitation. Collect the resulting solid via vacuum filtration and dry under high vacuum.

Protocol B: Directed ortho-Metalation (DoM) of 2-Fluoropyridine

This protocol establishes the C3-carboxylic acid de novo, setting up the molecule for subsequent C2-SNAr derivatization.

Reagents:

  • 2-Fluoropyridine (1.0 equiv, 10 mmol)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 11 mmol, typically 2.0 M in THF/heptane)

  • Anhydrous THF (30 mL)

  • Dry Ice (Solid CO₂, large excess)

Step-by-Step Procedure:

  • Lithiation: To a flame-dried flask containing anhydrous THF (20 mL) at -78 °C under argon, add the LDA solution. Slowly add 2-fluoropyridine dropwise over 10 minutes.

    • Validation Check: Maintain the internal temperature strictly below -70 °C. Allowing the temperature to rise will cause the 3-lithio-2-fluoropyridine to eliminate LiF, forming a highly reactive pyridyne intermediate that leads to polymerization and complex mixtures[3].

  • Maturation: Stir the deep-red solution at -78 °C for 2 hours to ensure complete deprotonation.

  • Electrophilic Quench: Cannulate the lithiated species rapidly into a separate flask containing a vigorously stirring slurry of excess crushed dry ice in anhydrous THF (10 mL) at -78 °C.

    • Validation Check: Inverse addition (adding the organolithium to the CO₂) with a massive excess of electrophile prevents the newly formed lithium carboxylate from reacting with unquenched organolithium, which would otherwise yield a symmetric ketone byproduct.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl (10 mL). Basify the mixture to pH 10 with 1M NaOH and wash with Et₂O (2 × 20 mL) to extract any unreacted 2-fluoropyridine.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate 2-fluoronicotinic acid. Filter and dry. (This intermediate can now be reacted with amines or alkoxides in DMF at 80 °C to yield the final 2,3-disubstituted product).

Quantitative Data & Substrate Scope

The following table summarizes expected yields and reaction times based on the application of the above protocols to various substrates.

EntryStarting MaterialReagents & MethodSubstituent Introduced (C2)Yield (%)Reaction Time
1 2-Chloronicotinic acidPhenylboronic acid, Pd(PPh₃)₄ (Method A)Phenyl85 - 92%12 h
2 2-Chloronicotinic acid4-Methoxyphenylboronic acid, PdCl₂(dppf) (Method A)4-Methoxyphenyl88%14 h
3 2-Fluoropyridine1. LDA, CO₂ 2. Piperidine, K₂CO₃ (Method B)Piperidin-1-yl75% (over 2 steps)2 h + 6 h
4 2-Fluoropyridine1. LDA, CO₂ 2. NaOMe, MeOH (Method B)Methoxy81% (over 2 steps)2 h + 4 h

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry ACS Organic Process Research & Development[Link][1]

  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling Tetrahedron Letters[Link][2]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence The Journal of Organic Chemistry (ACS Publications)[Link][4]

Sources

Method

Application Note: Strategic Utilization of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic Acid in Small Molecule Drug Discovery

Executive Summary The development of novel small molecule therapeutics relies heavily on structurally distinct building blocks that confer favorable physicochemical and pharmacokinetic properties. 2-(2-Chloropyridin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel small molecule therapeutics relies heavily on structurally distinct building blocks that confer favorable physicochemical and pharmacokinetic properties. 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid (CAS: 1452561-74-8) has emerged as a highly versatile intermediate in medicinal chemistry. This application note details the structural rationale, synthetic integration, and validated experimental protocols for utilizing this building block in drug discovery pipelines, specifically focusing on overcoming steric hindrance during amide coupling and leveraging the pyridine scaffold for late-stage functionalization.

Physicochemical Profiling & Structural Rationale

The strategic value of 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid lies in its unique combination of functional groups, each serving a distinct purpose in rational drug design.

  • Gem-Dimethyl Group (Thorpe-Ingold Effect): The presence of the gem-dimethyl moiety adjacent to the carboxylic acid restricts the conformational flexibility of the resulting amide bond. This locks the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding. Furthermore, it blocks cytochrome P450-mediated α -oxidation, significantly enhancing the metabolic half-life of the drug candidate.

  • 2-Chloropyridine Core: The pyridine nitrogen serves as a critical hydrogen-bond acceptor, frequently utilized to interact with the hinge region of kinases or the active sites of GPCRs. The adjacent chlorine atom is highly activated by the electron-withdrawing nitrogen, making it a prime candidate for nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the commercially available building block,:

PropertyValue
Chemical Name 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid
CAS Number 1452561-74-8
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.64 g/mol
Purity ≥95%
Physical Form Solid
Storage Conditions Sealed in dry, 2-8°C

Synthetic Integration & Workflow

Integrating this building block into a discovery pipeline typically involves a two-stage process: first, the construction of the core scaffold via a sterically hindered amide coupling, followed by late-stage diversification via the 2-chloro handle.

SyntheticWorkflow A 2-(2-Chloropyridin-3-YL)- 2-methylpropanoic acid (CAS: 1452561-74-8) B Amide Coupling (HATU, Base, Amine) A->B Step 1 C Intermediate Scaffold (Sterically Hindered Amide) B->C D Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) C->D Step 2 (C-Cl Activation) E Lead Compound (Target Modulator) D->E

Figure 1: Two-stage synthetic workflow for integrating the building block into a lead compound.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating causality for reagent selection and in-process monitoring steps to ensure reproducibility.

Protocol 1: HATU-Mediated Amide Coupling of Sterically Hindered Acid

Standard coupling reagents (e.g., EDC/HOBt) often fail to activate gem-dimethyl substituted acids due to severe steric bulk. This protocol utilizes , which forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion[1].

Reagents:

  • 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid (1.0 eq)

  • Primary or Secondary Amine (e.g., tert-butyl (trans-3-aminocyclobutyl)carbamate) (1.1 eq)

  • HATU (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid (1.0 eq) in anhydrous DCM at 20°C[1]. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HATU intermediate.

  • Deprotonation: Add TEA (3.0 eq) to the solution. Causality: The base deprotonates the carboxylic acid, rendering it a stronger nucleophile to attack the uronium salt of HATU.

  • Pre-activation: Add HATU (1.2 eq) in one portion and stir for 15-30 minutes. Causality: Pre-activation is critical for sterically hindered substrates. It ensures complete conversion to the O-7-azabenzotriazole ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture. Stir at 20°C for 21 hours[1].

  • In-Process Validation: Monitor the reaction via LC-MS or TLC. The disappearance of the active ester mass and the appearance of the product mass confirms completion. Historical yields using this method reach up to 86%[1].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Causality: The basic wash neutralizes the reaction and efficiently removes the acidic HOAt byproduct generated from HATU, simplifying downstream purification.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Once the amide core is established, the 2-chloro position serves as a versatile handle. The electron-deficient nature of the pyridine ring accelerates the oxidative addition of Palladium(0).

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the intermediate amide (1.0 eq), a selected boronic acid/ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add K₂CO₃ (2.0 eq) dissolved in a mixture of 1,4-Dioxane and H₂O (4:1 ratio). Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Degassing (Critical Step): Seal the vial and sparge the mixture with N₂ gas for 5-10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) and to suppress the homocoupling of the boronic acid.

  • Reaction: Heat the mixture at 90°C for 2-4 hours (or microwave at 110°C for 30 minutes).

  • In-Process Validation: Monitor via LC-MS. Look for the complete consumption of the chlorinated starting material.

  • Workup: Filter the crude mixture through a pad of Celite. Causality: This step removes precipitated Palladium black, which can interfere with chromatography and biological assays. Extract with Ethyl Acetate, wash with brine, dry, and purify.

Pharmacological Application & Target Modulation

Molecules derived from 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid are frequently designed as targeted inhibitors in oncology and immunology. For instance, in the development of Receptor Tyrosine Kinase (RTK) inhibitors, the engineered scaffold acts as an ATP-competitive inhibitor. The pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region, while the gem-dimethyl group forces the rest of the molecule into the hydrophobic pocket, effectively shutting down downstream oncogenic signaling.

SignalingPathway Drug Lead Compound (Pyridine-based Scaffold) Receptor Receptor Tyrosine Kinase (RTK) Drug->Receptor Competitive Inhibition (H-bond via Pyridine N) Effector1 PI3K / AKT Receptor->Effector1 Phosphorylation Effector2 MAPK / ERK Receptor->Effector2 Phosphorylation Outcome Cell Proliferation & Survival Effector1->Outcome Activation Effector2->Outcome Activation

Figure 2: Mechanism of action for a pyridine-scaffold lead compound inhibiting RTK signaling pathways.

References

Sources

Application

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid, a key intermediate in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis. The inherent analytical challenges of this molecule, stemming from its zwitterionic nature with both a basic pyridine moiety and an acidic carboxylic acid group, are addressed through a systematic method development approach. This protocol employs a reversed-phase C18 column with a gradient elution using an acidic mobile phase to ensure optimal retention, peak symmetry, and resolution. The detailed methodology, system suitability criteria, and method development rationale provided herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Analyte Properties

2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid (CAS: 1452561-74-8) is a substituted pyridine derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Rigorous analytical control of its purity and concentration is paramount to ensure the quality, safety, and efficacy of the final drug product.

The unique structure of this analyte presents specific challenges for HPLC method development. It contains a carboxylic acid functional group (acidic) and a pyridine nitrogen atom (basic), making its overall charge highly pH-dependent. The pKa of the carboxylic acid is estimated to be around 4.8, similar to 2-methylpropanoic acid[1], while the pyridine ring's pKa is approximately 5.2-6.0[2]. This zwitterionic character can lead to poor chromatographic performance, including low retention and significant peak tailing on standard silica-based columns, if the mobile phase is not carefully controlled[3]. This guide provides a comprehensive protocol to overcome these challenges.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Chemical Structure -
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.64 g/mol
CAS Number 1452561-74-8
Physical Form Solid
Chirality The molecule is achiral as the C2 carbon of the propanoic acid moiety is a quaternary carbon, lacking a stereocenter.Structural Analysis

Chromatographic Method Rationale

The selection of the chromatographic conditions is driven by the physicochemical properties of the analyte to achieve reliable and reproducible results.

  • Mode of Separation: Reversed-Phase HPLC Reversed-phase (RP) chromatography is the chosen mode due to its versatility and suitability for moderately polar organic molecules. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

  • Column Selection: C18 Stationary Phase A C18 (octadecylsilane) column is selected as the primary stationary phase. It provides a robust and well-characterized hydrophobic surface for the retention of the analyte. The potential for secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the silica backbone, which can cause peak tailing, is mitigated by the mobile phase composition[3].

  • Mobile Phase Strategy: The Critical Role of pH Controlling the ionization state of the analyte is the most critical factor for a successful separation. An acidic mobile phase with a pH of approximately 3.0 is employed for two key reasons:

    • Suppression of Carboxylic Acid Ionization: At pH 3.0, which is well below the pKa of the carboxylic acid (~4.8), the carboxyl group remains predominantly in its protonated, neutral form (-COOH). This increases its hydrophobicity and promotes strong retention on the C18 column.

    • Consistent Protonation of Pyridine Ring: The pyridine nitrogen (pKa ~5.2-6.0) is fully protonated at pH 3.0, carrying a stable positive charge. This prevents it from interacting with acidic silanols on the stationary phase, thereby significantly improving peak symmetry and eliminating tailing[2][4].

  • Detection: UV-Vis Diode Array Detector (DAD) The presence of the chloropyridine aromatic system provides a strong chromophore, making UV detection highly effective. A Diode Array Detector (DAD) is recommended to monitor the analyte at its absorbance maximum (λ-max), typically around 220-255 nm, and to simultaneously assess peak purity throughout the analysis[3][5][6].

Detailed Experimental Protocol

This protocol is designed for a standard HPLC system equipped with a pump, autosampler, column oven, and DAD.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab, Empower, or equivalent.

  • Column: J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm (or equivalent high-quality C18 column)[3].

  • Analytical Balance: 4 or 5-decimal place readability.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE or Nylon.

Reagents and Solution Preparation
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

  • Phosphoric Acid (H₃PO₄): ~85%, analytical grade.

  • Analyte: 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid reference standard (>99% purity).

Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water (pH ≈ 2-3)

  • Add approximately 500 mL of HPLC grade water to a 1000 mL volumetric flask.

  • Carefully add 1.0 mL of 85% phosphoric acid.

  • Dilute to the mark with HPLC grade water and mix thoroughly.

  • Filter through a 0.45 µm filter and degas before use.

Mobile Phase B (Organic): Acetonitrile

  • Use HPLC grade acetonitrile directly.

  • Filter and degas before use.

Diluent: Mobile Phase A / Acetonitrile (80:20, v/v)

  • Combine 800 mL of Mobile Phase A with 200 mL of Mobile Phase B.

  • Mix well and degas. This composition ensures sample solubility and compatibility with the initial mobile phase conditions.

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5-10 minutes to dissolve completely.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix well.

Sample Solution (Target Concentration: 100 µg/mL):

  • Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix thoroughly.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterCondition
Column J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 225 nm (or λ-max determined from standard)
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0
System Suitability Test (SST)

Before analyzing any samples, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for analysis if the following criteria are met.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pumping stability.

Method Validation Overview (ICH Q2(R1))

For use in a regulated environment, this method must be validated according to the International Council for Harmonisation (ICH) guidelines. A brief overview of the required validation parameters is provided below.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is typically demonstrated by analyzing a placebo and spiked samples, and by performing forced degradation studies.

  • Linearity: A minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration) are analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of three levels covering the specified range. Recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Assessed by multiple injections of the same homogenous sample (n≥6) or by analyzing multiple preparations of the same sample (n≥3).

    • Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit change in mobile phase pH, ±5% change in organic composition).

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical process and the rationale behind the method development choices.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing A Mobile Phase & Diluent Preparation B Standard & Sample Weighing C Dissolution & Dilution (Sonication) B->C D Filter into HPLC Vials C->D E Equilibrate HPLC System D->E F Perform System Suitability Test (SST) E->F G Inject Samples for Analysis F->G H Integrate Chromatograms G->H I Quantify Analyte vs. Standard H->I J Generate Final Report I->J

Caption: General experimental workflow for HPLC analysis.

G cluster_properties cluster_choices Analyte Analyte Properties: 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid Prop1 Zwitterionic: Acidic (-COOH) & Basic (Pyridine) Analyte->Prop1 Prop2 Aromatic Chromophore (Chloropyridine Ring) Analyte->Prop2 Prop3 Moderately Polar Analyte->Prop3 Choice1 Acidic Mobile Phase (pH ~3) - Suppress carboxyl ionization - Protonate pyridine nitrogen Prop1->Choice1 Mitigates tailing, ensures retention Choice2 UV/DAD Detection (λ-max ~225 nm) Prop2->Choice2 Provides high sensitivity Choice3 Reversed-Phase C18 Column Prop3->Choice3 Provides hydrophobic interaction Result Robust & Reliable HPLC Method Choice1->Result Leads to Choice2->Result Leads to Choice3->Result Leads to

Caption: Logical flow for HPLC method development.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a selective, robust, and reliable means for the quantitative analysis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid. By employing a C18 column and a carefully controlled acidic mobile phase, the challenges associated with the analyte's zwitterionic nature are effectively overcome, resulting in excellent peak shape and reproducible retention. This method is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments, ensuring the integrity of this critical synthetic intermediate.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (2012, July 3). Pyridine. Retrieved from [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]

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Method

The Strategic Application of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic Acid in the Synthesis of Novel Bioactive Heterocycles

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone scaffold, present in a multitude of therapeutic agents. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone scaffold, present in a multitude of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring opens avenues to novel chemical entities with diverse biological activities. Within this context, 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid emerges as a highly valuable and versatile starting material for the synthesis of innovative heterocyclic systems. This technical guide elucidates the synthesis of this key building block and details its application in the construction of novel pyridothiazepinone and pyrido[1,2-a]pyrimidine scaffolds, which are of significant interest for their potential as anticancer and antimicrobial agents.[1]

The 2-chloropyridine moiety provides a reactive handle for nucleophilic substitution, while the gem-dimethyl-substituted propanoic acid offers a sterically defined framework and a versatile functional group for cyclization reactions. This combination allows for the controlled and predictable assembly of complex heterocyclic architectures. This guide provides detailed protocols, mechanistic insights, and the rationale behind the experimental choices, aimed at researchers and scientists in drug development.

Part 1: Synthesis of the Core Reagent: 2-(2-Chloropyridin-3-yl)-2-methylpropanoic Acid

The synthesis of the title compound is a multi-step process that begins with the readily available nicotinic acid. The following protocol is a composite of established methods for the synthesis of 2-chloronicotinic acid and subsequent alkylation of related pyridine derivatives.[2][3][4][5][6]

Protocol 1: Synthesis of 2-Chloronicotinic Acid

This procedure involves the N-oxidation of nicotinic acid followed by chlorination.

Step 1: N-Oxidation of Nicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend nicotinic acid (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: Slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq) to the suspension.

  • Reaction Conditions: Heat the mixture at 70-80°C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid. The resulting solid, nicotinic acid N-oxide, can be used in the next step without further purification.

Step 2: Chlorination of Nicotinic Acid N-oxide

  • Reaction Setup: In a well-ventilated fume hood, suspend the crude nicotinic acid N-oxide (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Reaction Conditions: Slowly heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. This will hydrolyze the excess POCl₃.

  • Isolation: Adjust the pH of the aqueous solution to 2-3 with a saturated sodium bicarbonate solution to precipitate the 2-chloronicotinic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloronicotinic acid as a white solid.

Protocol 2: Synthesis of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic Acid

This protocol describes the conversion of 2-chloronicotinic acid to the final product via a multi-step sequence involving esterification, α,α-dimethylation, and hydrolysis.

Step 1: Esterification of 2-Chloronicotinic Acid

  • Reaction Setup: Dissolve 2-chloronicotinic acid (1.0 eq) in methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Reflux the mixture for 4-6 hours.

  • Work-up: Neutralize the reaction with a saturated sodium bicarbonate solution and extract the methyl 2-chloronicotinate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 2: α,α-Dimethylation

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the methyl 2-chloronicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath). Add a strong base such as lithium diisopropylamide (LDA) (2.2 eq) dropwise.

  • Alkylation: After stirring for 1 hour at -78°C, add methyl iodide (2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated ammonium chloride solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Hydrolysis

  • Reaction Setup: Dissolve the crude dimethylated ester in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Acidify the reaction mixture with 1M HCl to pH 3-4 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid.

Table 1: Reagents for the Synthesis of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic Acid

StepReagentMolar Eq.Purpose
1.1 Nicotinic Acid1.0Starting Material
Glacial Acetic AcidSolventSolvent
Hydrogen Peroxide (30%)1.5Oxidizing Agent
1.2 Nicotinic Acid N-oxide1.0Intermediate
Phosphorus Oxychloride5.0Chlorinating Agent
2.1 2-Chloronicotinic Acid1.0Intermediate
MethanolSolventSolvent/Reagent
Sulfuric AcidCatalyticCatalyst
2.2 Methyl 2-chloronicotinate1.0Intermediate
Lithium Diisopropylamide2.2Base
Methyl Iodide2.5Alkylating Agent
2.3 Dimethylated Ester1.0Intermediate
Lithium Hydroxide2.0Hydrolysis Reagent

Visualization 1: Synthetic Workflow

Synthesis_Workflow A Nicotinic Acid B Nicotinic Acid N-oxide A->B H₂O₂/AcOH C 2-Chloronicotinic Acid B->C POCl₃ D Methyl 2-chloronicotinate C->D MeOH/H₂SO₄ E Dimethylated Ester D->E 1. LDA 2. MeI F 2-(2-Chloropyridin-3-yl)-2-methylpropanoic Acid E->F LiOH

Caption: Synthetic pathway to the target starting material.

Part 2: Application in Novel Heterocycle Synthesis

The synthesized 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid is a precursor for various novel heterocyclic systems. Here, we detail the synthesis of two such systems: a pyridothiazepinone and a pyrido[1,2-a]pyrimidine.

Application 1: Synthesis of a Novel Pyridothiazepinone Derivative

This synthesis involves the formation of an amide followed by an intramolecular nucleophilic aromatic substitution to construct the seven-membered ring.

Protocol 3: Synthesis of a Pyridothiazepinone Carboxamide

Step 1: Amide Formation

  • Activation of Carboxylic Acid: Dissolve 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 30 minutes at room temperature.

  • Amine Addition: Add a solution of a primary amine (e.g., benzylamine, 1.1 eq) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the amide intermediate.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the amide intermediate (1.0 eq) in a high-boiling point solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise at 0°C.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction, quench with water, and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield the desired pyridothiazepinone.

Visualization 2: Pyridothiazepinone Synthesis Mechanism

Pyridothiazepinone_Mechanism Mechanism of Pyridothiazepinone Formation cluster_0 Amide Formation cluster_1 Intramolecular Cyclization Start 2-(2-Chloropyridin-3-yl)-2-methylpropanoic Acid Activated Activated Ester (EDC/HOBt) Start->Activated EDC, HOBt Amide Amide Intermediate Activated->Amide R-NH₂ Deprotonation Deprotonated Amide Amide->Deprotonation Base (e.g., NaH) Cyclization Intramolecular SNAr Deprotonation->Cyclization Heat Product Pyridothiazepinone Cyclization->Product

Caption: Key steps in the synthesis of pyridothiazepinones.

Application 2: Synthesis of a Novel Pyrido[1,2-a]pyrimidine Derivative

This route utilizes the carboxylic acid to form a key intermediate which then undergoes condensation and cyclization.

Protocol 4: Synthesis of a Pyrido[1,2-a]pyrimidine

Step 1: Conversion to an Amide

  • Follow the procedure in Protocol 3, Step 1, using 2-aminopyridine as the amine to form the corresponding N-(pyridin-2-yl)amide.

Step 2: Cyclization

  • Reaction Setup: In a sealed tube, dissolve the N-(pyridin-2-yl)amide (1.0 eq) in a high-boiling solvent like polyphosphoric acid (PPA) or Eaton's reagent.

  • Reaction Conditions: Heat the mixture to 120-140°C for 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto ice. Neutralize with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent. Purify by column chromatography.

Table 2: Generalized Reaction Yields

Heterocyclic SystemKey ReactionTypical Yield Range
PyridothiazepinoneIntramolecular SNAr40-70%
Pyrido[1,2-a]pyrimidinePPA-mediated cyclization50-80%

Visualization 3: Pyrido[1,2-a]pyrimidine Synthesis

Pyrido_pyrimidine_Synthesis Synthesis of Pyrido[1,2-a]pyrimidines Start 2-(2-Chloropyridin-3-yl)-2-methylpropanoic Acid Amide N-(pyridin-2-yl)amide Start->Amide 1. EDC/HOBt 2. 2-Aminopyridine Product Pyrido[1,2-a]pyrimidine Amide->Product PPA, Heat

Caption: Synthetic route to pyrido[1,2-a]pyrimidines.

Part 3: Biological Significance and Future Directions

The heterocyclic cores synthesized from 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid are of significant interest in drug discovery. Pyridothiazepinones have been investigated for their potential as CNS agents and for their antimicrobial properties. Pyrido[1,2-a]pyrimidines are known to exhibit a broad range of biological activities, including anticancer and anti-inflammatory effects.[1]

The novel derivatives synthesized using the protocols outlined in this guide can be screened against a variety of biological targets. For instance, their efficacy can be evaluated in cancer cell lines to determine their cytotoxic potential. Further studies could involve elucidating their mechanism of action, which may involve the inhibition of key enzymes or interference with signaling pathways crucial for cell proliferation and survival.

Visualization 4: Potential Biological Targets

Biological_Targets Start Novel Heterocycles Kinase Kinase Inhibition Start->Kinase Apoptosis Induction of Apoptosis Start->Apoptosis Antimicrobial Antimicrobial Activity Start->Antimicrobial AntiInflammatory Anti-inflammatory Pathways Start->AntiInflammatory

Caption: Potential areas of biological investigation.

Conclusion

2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid is a valuable and strategically designed starting material that provides an efficient entry into novel and potentially bioactive heterocyclic systems. The protocols detailed in this technical guide offer a clear and rational approach to the synthesis of this key intermediate and its application in constructing pyridothiazepinone and pyrido[1,2-a]pyrimidine derivatives. The versatility of this scaffold, coupled with the potential for diverse biological activities of the resulting heterocycles, makes it a compelling area of exploration for researchers in medicinal chemistry and drug development.

References

  • [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. (2025). PubMed. Retrieved from [Link]

  • Synthesis of 2-Chloronicotinic Acid. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. Retrieved from [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011). PMC. Retrieved from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). ResearchGate. Retrieved from [Link]

  • Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). PMC. Retrieved from [Link]

  • CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method. (n.d.). Google Patents.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. Retrieved from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PMC. Retrieved from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of pyridine carboxamide and carbothioamide (1–12). (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 2-chloro-3-hydroxy pyridine. (1999). Google Patents.
  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. (2015). PubMed. Retrieved from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). ResearchGate. Retrieved from [Link]

  • Biological Activities of Pyrrolidinoindoline Alkaloids from Calycodendron milnei. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). PMC. Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic Acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid. This valuable building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid. This valuable building block presents unique challenges owing to the electronic properties of the 2-chloropyridine ring and the steric hindrance of the quaternary α-carbon. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of its synthesis.

Primary Synthetic Pathway: An Overview

The most logical and frequently adapted conceptual route involves a two-stage process starting from a suitable precursor like ethyl 2-(2-chloropyridin-3-yl)acetate. This pathway leverages the acidity of the α-proton for sequential alkylation, followed by ester hydrolysis.

Synthetic_Pathway Start Ethyl 2-(2-chloropyridin-3-yl)acetate Intermediate1 Enolate Formation Start->Intermediate1 Deprotonation Step1 α,α-Dimethylation Intermediate1->Step1 Reagent1 Strong Base (LDA) THF, -78°C Reagent1->Intermediate1 Intermediate2 Ethyl 2-(2-chloropyridin-3-yl) -2-methylpropanoate Step1->Intermediate2 Reagent2 Methyl Iodide (2.2 eq.) Reagent2->Step1 Step2 Ester Hydrolysis Intermediate2->Step2 End 2-(2-Chloropyridin-3-YL) -2-methylpropanoic acid Step2->End Reagent3 LiOH or NaOH THF/H₂O, Reflux Reagent3->Step2 Troubleshooting_Base_Selection Start Low Yield or Side Products in Alkylation Step Q1 What base was used? Start->Q1 NBuLi n-BuLi Q1->NBuLi LDA LDA / LTMP Q1->LDA Result_NBuLi High probability of: - Nucleophilic addition to ring - Incorrect lithiation site - Halogen-metal exchange NBuLi->Result_NBuLi Result_LDA Correct Choice: Favors C-3 deprotonation Minimizes side reactions LDA->Result_LDA Solution Solution: Switch to LDA or LTMP. Maintain -78°C. Result_NBuLi->Solution

Caption: Troubleshooting logic for base selection in the alkylation step.

Question 3: The final ester hydrolysis step is extremely slow, and increasing the temperature seems to cause decomposition. How can I efficiently obtain the carboxylic acid?

Answer: Hydrolysis of the sterically hindered tertiary ester is challenging and requires carefully optimized conditions to avoid product degradation.

  • Causality: The two α-methyl groups and the adjacent pyridine ring create significant steric hindrance around the ester's carbonyl carbon, making it less accessible to nucleophilic attack by hydroxide ions. Harsh conditions (e.g., high concentrations of strong acid/base, very high temperatures) can lead to decarboxylation or other decomposition pathways.

  • Solution:

    • Use Lithium Hydroxide (LiOH): LiOH is often the base of choice for challenging ester hydrolyses. [1][2]Use a mixture of THF, methanol, and water to ensure solubility of both the ester and the hydroxide salt.

    • Moderate Reflux: Heat the reaction to a moderate reflux (e.g., 60-70°C) and monitor carefully by TLC or LC-MS. The reaction may require an extended period (12-48 hours).

    • Acidic Work-up: After the reaction is complete (as judged by the disappearance of the starting ester), cool the mixture and remove the organic solvents in vacuo. Dilute the aqueous residue with water and wash with a non-polar solvent (like ether or hexanes) to remove any non-polar impurities. Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~3-4. The product should precipitate and can be collected by filtration.

Question 4: Purification of the final acid is difficult, and my product is contaminated with a neutral byproduct. What is the best purification strategy?

Answer: The key is to leverage the acidic nature of your product.

  • Causality: The most likely neutral impurity is unreacted ester starting material. Standard silica gel chromatography can be challenging for polar, acidic compounds.

  • Solution: An acid-base extraction is highly effective.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic solution with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. Your desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral ester impurity will remain in the organic layer.

    • Separate the layers. Wash the aqueous layer once more with fresh organic solvent to remove any residual impurities.

    • Cool the basic aqueous layer in an ice bath and carefully re-acidify with 1M HCl to precipitate the pure product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. [3]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical parameters for success in this synthesis? The three most critical parameters are: (1) Anhydrous Conditions: All organolithium reactions require the strict exclusion of water and atmospheric oxygen. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas. (2) Choice of Base: Use a sterically hindered, non-nucleophilic base like LDA for the deprotonation to avoid side reactions with the pyridine ring. 4 Temperature Control: Maintain cryogenic temperatures (-78°C) during the formation and reaction of the lithiated intermediate to maximize selectivity and minimize decomposition. [5] FAQ 2: Are there alternative synthetic routes to consider? Yes, though they may present their own challenges. One alternative could start with 2-chloronicotinic acid, convert it to the corresponding Weinreb amide, and then react it with two equivalents of a methyl organometallic reagent. Another approach could involve a Grignard reaction on a 3-halo-2-chloropyridine derivative, but the use of 2-pyridyl Grignard reagents can be problematic and often requires specialized ligands or conditions to be successful. [6][7] FAQ 3: What analytical methods are recommended for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): Excellent for qualitatively tracking the consumption of starting material and the appearance of intermediates and the final product. Use a solvent system like 30-50% ethyl acetate in hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired products at each stage and for identifying potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates.

Key Experimental Protocols

Protocol 1: α,α-Dimethylation of Ethyl 2-(2-chloropyridin-3-yl)acetate

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (10 mL per 1 g of substrate). Cool the flask to -78°C in a dry ice/acetone bath.

  • LDA Formation (or use commercial): In a separate flask, add diisopropylamine (2.2 eq.) to anhydrous THF and cool to -78°C. Slowly add n-BuLi (2.2 eq.) and stir for 30 minutes.

  • Deprotonation: Slowly add the starting ester (1.0 eq.), dissolved in a small amount of anhydrous THF, to the pre-cooled LDA solution at -78°C. Stir for 1 hour.

  • First Methylation: Add methyl iodide (1.1 eq.) dropwise, ensuring the temperature does not rise above -70°C. Stir for 2 hours at -78°C.

  • Second Deprotonation & Methylation: Slowly add a second portion of freshly prepared LDA (1.1 eq.) at -78°C and stir for 1 hour. Follow with a dropwise addition of methyl iodide (1.1 eq.).

  • Quench: After stirring for an additional 3 hours at -78°C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.

Protocol 2: Hydrolysis of Ethyl 2-(2-chloropyridin-3-yl)-2-methylpropanoate

  • Setup: In a round-bottom flask, dissolve the crude ester (1.0 eq.) in a 3:1:1 mixture of THF:Methanol:Water.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the solution. [1][2]Fit the flask with a reflux condenser and heat the mixture to 65°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 40-50°C.

Parameter Condition A: Optimal Condition B: Suboptimal Potential Outcome Reference
Base Lithium Diisopropylamide (LDA)n-Butyllithium (n-BuLi)A: Selective α-deprotonation. B: Nucleophilic addition, ring metalation.,[8] [4]
Temperature -78°C0°C to Room TempA: High selectivity, minimal side products. B: Decomposition, byproduct formation.[5]
Equivalents of Base 2.2 eq.1.0 eq.A: Drives reaction to dimethylated product. B: Stalls at mono-methylated stage.[9]
Hydrolysis Reagent LiOH in THF/MeOH/H₂ONaOH in H₂OA: Effective for hindered esters. B: Very slow or incomplete reaction.,[1] [2]

References

  • CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents.
  • EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents.
  • A preparation of 2-chloropyridine / - ResearchGate. Available at: [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles | Organic Letters - ACS Publications. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]

  • US5215671A - Purification method of 2-chloropropionic acid - Google Patents.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - LOCKSS: Serve Content. Available at: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]

  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. Available at: [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles | Organic Letters. Available at: [Link]

  • Synthetic Approaches to the New Drugs Approved During 2022 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Patents - Justia. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Available at: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - Preprints.org. Available at: [Link]

  • EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents.
  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - MDPI. Available at: [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF - ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Purification of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic Acid

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, chemists, and drug development professionals tasked with the isolation and purification of 2-(2-Chloropyridin-3-yl)-2-methylprop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, chemists, and drug development professionals tasked with the isolation and purification of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid (CAS: 1452561-74-8).

Unlike standard aliphatic carboxylic acids, this compound presents unique chromatographic and extraction challenges due to the electronic interplay between the 2-chloro substituent, the pyridine ring, and the sterically hindered isobutyric acid moiety. This guide bridges theoretical physicochemical causality with field-proven, self-validating experimental protocols.

Physicochemical Profiling & Purification Strategy

Before selecting a purification vector, it is critical to understand the intrinsic properties of the molecule. The table below summarizes the quantitative data that dictate our downstream workflows.

PropertyValueRelevance to Purification Strategy
Molecular Formula C9H10ClNO2Determines exact mass (199.64 g/mol ) for LC-MS fraction tracking. The 35 Cl/ 37 Cl isotope ratio (3:1) provides a self-validating MS signature.
pKa (Pyridine N) ~0.49Extremely weak base due to the strong electron-withdrawing inductive effect of the adjacent 2-chloro group. It will not protonate in mildly acidic aqueous conditions.
pKa (Carboxylic Acid) ~4.5Deprotonates to form highly water-soluble sodium carboxylate salts at pH > 6.5.
LogP (Estimated) ~1.5 - 2.0The lipophilic backbone requires moderately non-polar solvents (e.g., Ethyl Acetate, Dichloromethane) for free-acid extraction.

Troubleshooting Guides & FAQs

Q1: Why is my acid-base extraction yielding poor recovery, or why am I co-extracting starting materials?

Causality: A common mistake is treating this molecule as a standard zwitterionic pyridinecarboxylic acid. Standard pyridine rings (pKa ~5.2) form water-soluble pyridinium salts at pH 3. However, the 2-chloro substituent strongly withdraws electron density, drastically reducing the basicity of the pyridine nitrogen to a pKa of ~0.49 . Therefore, at pH 2–3, the molecule exists almost entirely as a neutral, lipophilic free acid, not a water-soluble zwitterion. Self-Validating Solution: Implement a pH-shift reactive extraction . Extract the crude mixture with saturated NaHCO 3​ (pH 8.0). The carboxylic acid will deprotonate, partitioning the product into the aqueous layer. Wash this layer with dichloromethane (DCM) to remove non-acidic impurities (e.g., unreacted 2-chloropyridine). When you re-acidify the aqueous layer to pH 2.0, the precipitation of the free acid serves as a visual validation of recovery before final organic extraction.

Q2: How do I separate des-chloro or positional isomer impurities using Preparative HPLC?

Causality: Halogenated pyridine derivatives and their des-chloro analogs possess nearly identical polarities under normal-phase conditions, rendering silica gel chromatography highly inefficient. Self-Validating Solution: Reverse-phase preparative HPLC using a C18 column is the gold standard. You must use a mobile phase of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) . The TFA suppresses the ionization of the carboxylic acid, forcing the molecule into its more hydrophobic neutral state. This maximizes interaction with the C18 stationary phase, amplifying the subtle retention time differences between the 2-chloro product and its impurities. Track the fractions using UV at 254 nm and validate the target peak via the 3:1 isotopic chlorine MS signature.

Q3: My compound "oils out" instead of crystallizing during recrystallization. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The bulky 2-methylpropanoic acid group introduces significant steric hindrance, lowering the crystal lattice energy and making nucleation kinetically slow. Self-Validating Solution: Switch from a single solvent to an anti-solvent binary system (e.g., Toluene/Heptane). Dissolve the crude solid in a minimum volume of hot toluene. Cool slowly to room temperature (do not crash-cool in an ice bath), then add heptane dropwise until slight turbidity persists. Seed the solution with a pure crystal. The slow transition from a metastable zone to nucleation validates that you are growing crystals rather than precipitating an amorphous oil.

Step-by-Step Methodologies

Protocol A: pH-Shift Reactive Extraction

This protocol isolates the target acid from neutral organic byproducts and metal catalysts.

  • Solubilization: Dissolve the crude 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Deprotonation: Add an equal volume of saturated aqueous NaHCO 3​ (pH ~8.0). Stir vigorously for 15 minutes to ensure complete phase transfer.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve. Retain the bottom aqueous layer (containing the sodium carboxylate salt).

  • Organic Wash: Wash the aqueous layer with DCM (2 x 5 mL/g) to strip away neutral organic impurities. Discard the DCM washes.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0–2.5. (Self-Validation: Use a calibrated pH meter; a white precipitate should form).

  • Recovery Extraction: Extract the precipitated free acid with fresh EtOAc (3 x 10 mL/g).

  • Drying & Concentration: Dry the combined EtOAc layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the purified solid.

Protocol B: Reverse-Phase Preparative HPLC

Use this protocol for final polishing to achieve >99% purity.

  • Sample Preparation: Dissolve the extracted material in DMSO or a Methanol/Water mixture (max concentration: 100 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: C18 Preparative Column (e.g., 50 × 19 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade H 2​ O + 0.1% TFA

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA

  • Gradient Elution: Run a linear gradient from 10% B to 95% B over 15 minutes at a flow rate of 15–20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on threshold triggering.

  • Lyophilization: Pool fractions containing the target mass ( m/z 199.6 [M+H] + for the 35 Cl isotope) and lyophilize immediately to prevent acid-catalyzed degradation from prolonged exposure to TFA.

Process Workflows

Workflow Start Crude Mixture (Organic Solvent) Ext1 Extract with aq. NaHCO3 (pH 8.0) Start->Ext1 Org1 Organic Layer (Non-acidic impurities) Ext1->Org1 Discard Aq1 Aqueous Layer (Product as Sodium Salt) Ext1->Aq1 Keep Acidify Acidify with HCl to pH 2.0-2.5 Aq1->Acidify Ext2 Extract with EtOAc Acidify->Ext2 Aq2 Aqueous Layer (Salts/Polar Impurities) Ext2->Aq2 Discard Org2 Organic Layer (Purified Free Acid) Ext2->Org2 Keep & Evaporate

Figure 1: pH-Shift Reactive Extraction Workflow for Pyridinecarboxylic Acids.

HPLC Crude Crude Sample (in DMSO/MeOH) Column C18 RP-HPLC Column Crude->Column Elution Gradient Elution (10-95% B) Column->Elution MobilePhase Mobile Phase: A: H2O (0.1% TFA) B: MeCN (0.1% TFA) MobilePhase->Column Fractions Collect Fractions (UV 254 nm) Elution->Fractions Lyophilize Lyophilization (Remove TFA/Water) Fractions->Lyophilize

Figure 2: Reverse-Phase Preparative HPLC Decision Tree and Workflow.

References

  • PubChem. 2-Chloropyridine (CID 7977) - Physical and Chemical Properties. National Center for Biotechnology Information. URL:[Link]

  • Senol, A. Reactive Extraction of Monocarboxylic Acids Using Tributyl Phosphate in Green Solvents. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

  • Pelly, S. C., et al. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. PMC, National Institutes of Health. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Solution Stability of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid (CAS: 1452561-74-8) Introduction 2-(2-Chloropyridin-3-yl)-2-methylpropanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid (CAS: 1452561-74-8)

Introduction

2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid is a highly functionalized building block frequently utilized in medicinal chemistry. While the gem-dimethyl group provides steric bulk and metabolic stability to the propanoic acid moiety, the 2-chloropyridine core introduces specific vulnerabilities when handled in solution. As a Senior Application Scientist, I frequently see experiments fail not because of poor assay design, but due to unrecognized degradation of this specific intermediate in aqueous media.

This guide addresses the root causes of its degradation—primarily nucleophilic aromatic substitution (SNAr) and photolytic dehalogenation—and provides self-validating protocols to ensure your experimental integrity is never compromised.

Section 1: Causality & Troubleshooting FAQs

Q1: My aqueous stock solutions are showing a new peak on LC-MS after 24 hours. What is the degradation product? A1: The new peak is almost certainly the 2-pyridone degradant. The 2-chloro position on a pyridine ring is highly activated toward nucleophilic aromatic substitution (SNAr)[1][2]. In aqueous solutions, especially at pH > 7, hydroxide ions attack the electron-deficient C2 carbon. This forms a transient Meisenheimer complex, followed by the expulsion of the chloride ion to yield a 2-hydroxypyridine derivative[2][3]. This intermediate rapidly tautomerizes into the thermodynamically more stable 2-pyridone form. To prevent this, avoid storing the compound in basic aqueous buffers.

Q2: I am struggling to dissolve the compound in neutral water. Should I use NaOH to increase solubility? A2: No. While adding NaOH will deprotonate the carboxylic acid (pKa ~4.5) and drastically increase aqueous solubility by forming the sodium salt, it simultaneously accelerates the SNAr hydrolysis described in Q1[2]. The compound is amphoteric; the basic pyridine nitrogen and the acidic carboxylic acid mean it can exist as a zwitterion, which often has minimal solubility at its isoelectric point. Instead of using strong bases, dissolve the compound in an anhydrous organic solvent (like DMSO) first, and then dilute into a moderately buffered aqueous solution (pH 5.0 - 6.0) immediately prior to your assay.

Q3: Does ambient laboratory lighting affect the stability of this compound? A3: Yes. Chlorinated pyridines are inherently susceptible to photolytic degradation[4]. Exposure to UV and visible light can induce homolytic cleavage of the C-Cl bond, leading to radical dehalogenation or ring-cleavage products. Always handle stock solutions in amber glassware or wrap vessels in aluminum foil.

Section 2: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the kinetic stability and solubility of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid under various conditions.

Solvent / Buffer SystemTemperaturepHEstimated Half-Life (t½)Primary Degradation Pathway
Anhydrous DMSO-20°CN/A> 12 monthsNone (Stable)
Aqueous Buffer (Phosphate)25°C7.4~ 48 - 72 hoursSNAr Hydrolysis (Slow)
Aqueous Buffer (Carbonate)25°C10.0< 4 hoursSNAr Hydrolysis (Rapid)
0.1 M HCl (Aqueous)80°C1.0~ 12 hoursAcid-Catalyzed Hydrolysis
Water (UV Exposed)25°CUnbuffered< 2 hoursPhotolytic Dehalogenation

Section 3: Mechanistic and Workflow Visualizations

Degradation Mechanism

Understanding the pathway of degradation is critical for preventing it. Below is the mechanism for the base-catalyzed hydrolysis of the 2-chloropyridine core.

SNAr_Hydrolysis A 2-(2-Chloropyridin-3-yl)- 2-methylpropanoic acid C Meisenheimer Complex A->C Nucleophilic Addition B OH⁻ Attack (Basic pH) B->C D Cl⁻ Expulsion C->D E 2-Hydroxypyridine Intermediate C->E Elimination G 2-Pyridone Degradant E->G Rapid Shift F Tautomerization F->G

Caption: Mechanism of base-catalyzed SNAr hydrolysis of 2-chloropyridine derivatives to 2-pyridones.

Best-Practice Handling Workflow

To ensure reproducibility, follow this validated workflow for creating and utilizing stock solutions.

Preparation_Workflow S1 1. Weigh Solid Compound (Use Amber Glassware) S2 2. Dissolve in Anhydrous DMSO (Target: 10 mM to 50 mM) S1->S2 S3 3. Aliquot into Single-Use Tubes (Purge with Argon/N2) S2->S3 QC QC Step: LC-MS Verification (Check for [M+H]+ 200.0 m/z) S2->QC Baseline Purity Check S4 4. Store at -20°C (Desiccated & Dark) S3->S4 S5 5. Dilute in Aqueous Buffer (pH 5.0 - 6.0) Immediately Prior to Assay S4->S5 Thaw on ice

Caption: Self-validating workflow for the preparation and storage of stable stock solutions.

Section 4: Validated Experimental Protocols

Protocol A: Preparation of Stable Master Stock Solutions

Causality Focus: Water and light are the primary drivers of degradation. By utilizing strictly anhydrous conditions and amber glassware, we arrest both SNAr hydrolysis and photolysis. Aliquoting prevents freeze-thaw cycles, which introduce atmospheric moisture condensation into the hygroscopic DMSO.

  • Preparation: Equilibrate the lyophilized solid of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid to room temperature inside a desiccator. Opening cold vials causes immediate condensation of atmospheric water, initiating hydrolysis.

  • Weighing: Weigh the desired mass directly into an amber glass vial.

  • Dissolution: Add anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10 mM to 50 mM. Vortex gently until complete dissolution is achieved. Do not sonicate, as localized heating can accelerate degradation.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in opaque or amber microcentrifuge tubes.

  • Inert Atmosphere: Overlay each aliquot with a gentle stream of Argon or Nitrogen gas before sealing to displace atmospheric moisture and oxygen.

  • Storage: Store immediately at -20°C or -80°C.

  • Usage: Thaw a single tube on ice immediately before use. Dilute into the final aqueous assay buffer (ideally pH 5.0 - 6.0) and utilize within 4 hours. Discard any remaining diluted solution.

Protocol B: Self-Validating LC-MS Stability Assay

Causality Focus: To trust your biological or chemical assay data, you must first validate the half-life of the compound in your specific buffer system. This protocol uses an internal standard to quantify degradation accurately and an acidic quench to freeze the reaction kinetics.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Spiking: Spike the DMSO stock solution into the buffer to a final concentration of 10 µM. Add a structurally similar, stable internal standard (e.g., 2-phenylpropanoic acid) at 10 µM.

  • Incubation: Incubate the solution at your assay temperature (e.g., 37°C) in a standard clear vial (to simulate actual assay conditions).

  • Sampling: Withdraw 50 µL aliquots at t=0, 1h, 2h, 4h, 8h, and 24h.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: This drops the pH, protonating the pyridine nitrogen and drastically slowing further nucleophilic attack by hydroxide, effectively "freezing" the degradation state.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent mass ([M+H]+ ~200.0 m/z) and the appearance of the 2-pyridone degradant ([M+H]+ ~182.1 m/z, corresponding to the loss of Cl and addition of OH).

  • Validation: Plot the ratio of parent compound to internal standard over time. If degradation exceeds 5% within your assay window, you must redesign the assay conditions (e.g., lower pH, shorter incubation).

References

  • Sigma-Aldrich. "CAS 1452561-74-8 | Sigma-Aldrich: 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid."
  • CymitQuimica. "CAS 109-09-1: 2-Chloropyridine | CymitQuimica."
  • Thieme-connect.
  • Chegg. "Solved Predict the major organic product formed when the | Chegg.com"
  • Benchchem. "enhancing the stability of N,N-dibutyl-2-chloropyridin-4 ... - Benchchem"

Sources

Optimization

Technical Support Center: Optimization of HPLC Conditions for 2-Chloropyridine Derivatives

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the analysis of 2-chloropyridine derivatives. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of 2-chloropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this class of compounds. As key intermediates in pharmaceutical synthesis, the purity and accurate quantification of 2-chloropyridines are paramount.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the fundamental chemistry driving the separation process.

Troubleshooting Guide: Addressing Common In-Lab Issues

This section addresses specific, frequently encountered problems during the analysis of 2-chloropyridine derivatives. The solutions are presented in a logical, step-by-step format to help you diagnose and resolve issues efficiently.

Q1: My chromatogram shows severe peak tailing for my 2-chloropyridine analyte. How can I achieve a sharp, symmetrical peak?

A1: Peak tailing is the most common issue when analyzing basic compounds like pyridines.[3] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of standard silica-based stationary phases (like C18).[4] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Here is a systematic approach to eliminate peak tailing:

Step 1: Mobile Phase pH Adjustment (The First and Most Critical Step)

  • The Chemistry: 2-Chloropyridine and its derivatives are weak bases with a typical pKa in the range of 5.0-6.0.[5] By lowering the mobile phase pH to a value at least 2 units below the pKa (e.g., pH 2.5-3.5), you ensure the pyridine nitrogen is fully and consistently protonated (BH+).[6][7] This positively charged ion is repelled by the few protonated silanols (Si-OH₂⁺) and, more importantly, does not engage in strong secondary interactions with the acidic silanols (Si-OH).

  • Actionable Protocol:

    • Prepare the aqueous component of your mobile phase.

    • Add a suitable acidifier. For UV detection, 0.1% (v/v) orthophosphoric acid or trifluoroacetic acid (TFA) is effective. For Mass Spectrometry (MS) compatibility, use 0.1% (v/v) formic acid.[8]

    • Adjust the pH to ~3.0.[1][9]

    • Re-equilibrate your column with the new mobile phase for at least 30 minutes before the next injection.[3]

Step 2: Employ a Competing Base

  • The Chemistry: If pH adjustment alone is insufficient, adding a small concentration of a competing base, such as triethylamine (TEA), can "mask" the active silanol sites. The TEA molecules will preferentially interact with the silanols, preventing the analyte from doing so.

  • Actionable Protocol: Add 0.1% TEA to your mobile phase. Note that TEA can suppress MS signal and has a high UV cutoff, so this is primarily for UV-based methods.

Step 3: Consider an End-Capped or Specialized Column

  • The Chemistry: Modern HPLC columns are often "end-capped," a process that covers many residual silanols. Using a high-quality, double end-capped column can significantly improve peak shape.[10] Columns with low silanol activity are specifically designed for this purpose.[8]

  • Actionable Protocol: If you are using an older or general-purpose C18 column, switch to one marketed for excellent peak shape with basic compounds, such as an Agilent ZORBAX Eclipse Plus C8 or C18.[10]

Q2: I'm struggling to achieve baseline resolution between two isomeric 2-chloropyridine derivatives. What should I do?

A2: Separating isomers is a common challenge because they often have very similar hydrophobicity. Simply optimizing the mobile phase strength (e.g., the acetonitrile/water ratio) may not be enough. The key is to exploit subtle differences in their structure by changing the selectivity of your chromatographic system.

Step 1: Modify Mobile Phase Selectivity

  • Solvent Type: The choice of organic modifier can alter selectivity. If you are using acetonitrile, try substituting it with methanol. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile, potentially resolving the isomers.[4]

  • pH "Fine-Tuning": While a low pH is good for peak shape, slight adjustments can impact selectivity. Try analyzing your sample at different pH values (e.g., 3.0, 3.5, and 4.0) to see if the relative retention changes.[4]

Step 2: Change the Stationary Phase

  • The Chemistry: If mobile phase changes fail, the next step is to alter the stationary phase to introduce different interaction mechanisms.[11]

  • Actionable Protocol:

    • Phenyl-Hexyl Phase: This phase provides pi-pi interactions between the phenyl rings on the stationary phase and the aromatic pyridine ring of your analytes. Isomers may have different abilities to engage in these interactions, leading to separation.[4][12]

    • Cyano (CN) Phase: A cyano phase offers dipole-dipole interactions and can also operate in both reversed-phase and normal-phase modes. This provides a significantly different selectivity profile compared to a C18.[4]

Table 1: Stationary Phase Selection for Isomer Separation
Stationary PhasePrimary Interaction MechanismBest Suited For
C18 / C8 Hydrophobic (Van der Waals)General-purpose separation, initial method development.
Phenyl-Hexyl Pi-pi stacking, moderate hydrophobicityAromatic and moderately polar compounds, isomers with different electron densities.[12]
Cyano (CN) Dipole-dipole, weak hydrophobicityPolar compounds, structural isomers.[4]
Mixed-Mode Hydrophobic & Ion-ExchangeCompounds with varying polarity and charge states.[5][8]
Q3: My analyte's retention time is drifting between injections. What are the likely causes and solutions?

A3: Retention time instability is a sign that your system or method is not robust. It compromises the reliability of your data.[13][14]

Step 1: Check the Mobile Phase and Pump

  • Cause: The most common cause is an improperly prepared or changing mobile phase.[15] If you are using a gradient and mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Insufficient degassing can lead to bubble formation and pressure fluctuations, which in turn cause retention shifts.[14]

  • Solution:

    • Prepare Fresh Mobile Phase: Buffer solutions, in particular, can support microbial growth if left for extended periods. Prepare fresh mobile phase daily.[16]

    • Degas Thoroughly: Use an inline degasser, sonication, or helium sparging to remove dissolved gases.[14][17]

    • Prime the Pump: Ensure all pump lines are free of air bubbles by priming each channel.

Step 2: Verify Column Temperature

  • Cause: Column temperature directly affects retention time. A fluctuating ambient lab temperature can cause drift.[18]

  • Solution: Use a column thermostat or oven and set it to a stable temperature, for example, 40°C.[9] This provides a consistent environment for the separation.

Step 3: Ensure Column Equilibration

  • Cause: The column may not be fully equilibrated with the mobile phase between runs, especially after a gradient.

  • Solution: Ensure your method includes an adequate equilibration period at the initial mobile phase conditions after each run. A period equivalent to 10-15 column volumes is a good starting point.

Visual Workflow: Systematic Method Development

Developing a robust HPLC method from scratch requires a logical and systematic approach. The following diagram outlines a proven workflow for 2-chloropyridine derivatives.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (pKa, UV spectra, solubility) Column Column Selection (Start with C18, 4.6x150mm, <5µm) Analyte->Column Select based on polarity MobilePhase Mobile Phase Scouting (ACN/H2O vs MeOH/H2O with 0.1% Formic Acid) Column->MobilePhase Test different organic modifiers Gradient Gradient Optimization (Adjust slope and time) MobilePhase->Gradient pH_Opt pH & Additive Fine-Tuning (Test pH 2.5-4.0 for peak shape) Gradient->pH_Opt Refine separation Temp_Flow Temperature & Flow Rate (e.g., 40°C, 1.0 mL/min) pH_Opt->Temp_Flow Improve efficiency & runtime Validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, Robustness) Temp_Flow->Validation SST System Suitability Test (Tailing factor, plates, RSD%) Validation->SST Confirm performance

Caption: A systematic workflow for HPLC method development for 2-chloropyridine derivatives.

Frequently Asked Questions (FAQs)

Q4: What are the ideal starting conditions for a new 2-chloropyridine derivative analysis?

A4: For a previously uncharacterized 2-chloropyridine derivative, a robust set of starting conditions provides a high probability of success. The following table outlines a generic reversed-phase HPLC method that can be adapted as a starting point.

Table 2: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale & Comments
Column C18, 4.6 x 150 mm, 2.7-5 µmA general-purpose reversed-phase column suitable for many compounds.[1][9]
Mobile Phase A 0.1% Formic Acid in Water (or Phosphoric Acid for non-MS)Acidifies the mobile phase to ensure protonation of the analyte for good peak shape.[1][8]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low UV cutoff.[1]
Gradient 10% to 90% B over 15 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 40°CEnhances efficiency and ensures reproducible retention times.[9]
Detection (UV) Diode Array Detector (DAD) scanning 210-400 nmAllows for the determination of the optimal detection wavelength. 254 nm is often a good starting point.[9]
Injection Vol. 10 µLA typical volume that avoids column overload.[9]
Q5: How does mobile phase pH truly affect the retention of 2-chloropyridine derivatives?

A5: The effect of pH on retention is one of the most powerful—and sometimes misunderstood—parameters in reversed-phase HPLC for ionizable compounds.[6][19]

  • At High pH (e.g., pH > 7): The 2-chloropyridine derivative will be in its neutral, un-ionized form (B). In this state, it is more hydrophobic and will be strongly retained on a C18 column, resulting in a long retention time. However, at this pH, residual silanols on the column are ionized (SiO-), leading to very strong secondary interactions and severe peak tailing. Operating silica-based columns at high pH can also cause them to degrade.[19]

  • At a pH near the pKa (e.g., pH 5-6): The analyte will exist as a mixture of its ionized (BH+) and un-ionized (B) forms.[7] This leads to broad, misshapen, or even split peaks because the two forms have different retention characteristics. Small changes in the mobile phase pH in this range will cause large, unpredictable shifts in retention time, making the method not robust.[6]

  • At Low pH (e.g., pH < 4): The analyte is fully protonated (BH+). This ionized form is more polar (less hydrophobic) than the neutral form, leading to a shorter, more manageable retention time.[7] Crucially, it exists as a single species, which results in sharp, symmetrical peaks. This is the recommended pH range for robust analysis.[6]

The relationship is visualized in the decision tree below for troubleshooting peak shape issues, where pH adjustment is the primary step.

Q6: I see a gradual increase in my system's backpressure over a series of runs. What's happening?

A6: A slow, steady increase in backpressure is typically caused by the accumulation of particulate matter or strongly adsorbed sample components at the head of the column or on the inline filter.[14][20]

  • Particulate Matter: This can come from unfiltered samples, mobile phase salts precipitating out of solution, or shedding from pump or injector seals.

  • Strongly Adsorbed Components: Impurities in your sample may be less soluble in the mobile phase than your analyte and can precipitate on the column frit when injected.[21]

Solutions:

  • Use a Guard Column: This is a small, sacrificial column placed before the main analytical column. It will trap particulates and strongly retained compounds, protecting your expensive analytical column. It is much more cost-effective to replace a guard column.[21]

  • Filter Your Samples: Use a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[17]

  • Perform Regular Column Flushes: Develop a flushing procedure to wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) at the end of each day's run sequence to remove any accumulated contaminants.

Visual Troubleshooting: Decision Tree for Poor Peak Shape

When confronted with asymmetrical peaks, this decision tree provides a logical path to a solution.

PeakShapeTroubleshooting start Symptom: Peak Tailing or Broadening check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Action: Adjust pH to 2.5-3.5 using 0.1% Formic/Phosphoric Acid. check_pH->adjust_pH No check_column Is the column old or general-purpose? check_pH->check_column Yes adjust_pH->check_column Re-evaluate new_column Action: Use a modern, end-capped column designed for basic compounds. check_column->new_column Yes check_overload Is sample concentration too high? check_column->check_overload No new_column->check_overload Re-evaluate dilute_sample Action: Dilute sample by 10x and reinject. check_overload->dilute_sample Yes alt_phase Advanced: Consider alternative stationary phase (e.g., Phenyl-Hexyl) for different selectivity. check_overload->alt_phase No dilute_sample->alt_phase Re-evaluate

Caption: A decision tree for systematically troubleshooting poor peak shape in the analysis of 2-chloropyridines.

References
  • Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine. Benchchem.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. Benchchem.
  • Technical Support Center: Managing Difficult-to-Separ
  • HPLC Methods for analysis of Pyridine.
  • Exploring the Role of pH in HPLC Separ
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • (PDF) Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography.
  • How to fix peak shape in hplc?
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Choosing Your LC St
  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Applic
  • Control pH During Method Development for Better Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Exploring the Role of pH in HPLC Separ
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.
  • HPLC Troubleshooting: 5+ Common Problems and Their Solutions. PharmaGuru.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes. SpringerLink.
  • HPLC Troubleshooting Guide. Chromservis.
  • Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chrom
  • Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex.
  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.

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Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of Pyridine Compounds

Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically with pyridine-con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically with pyridine-containing compounds. Pyridine and its derivatives are prevalent in pharmaceuticals and specialty chemicals, but their basic nature often presents a challenge in achieving sharp, symmetrical peaks in reversed-phase liquid chromatography (RPLC). This resource provides in-depth, experience-driven advice to diagnose and resolve these common issues.

Understanding the Root Cause: The "Why" Behind Pyridine Peak Tailing

Peak tailing for basic compounds like pyridine is not a random occurrence; it's a predictable outcome of specific chemical interactions within your HPLC system. The primary culprit is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1]

This secondary interaction mechanism disrupts the ideal partitioning of the analyte between the mobile and stationary phases, leading to a portion of the analyte molecules being retained longer than the bulk, which results in a "tail."[2][3][4][5]

Several factors can exacerbate this issue:

  • High Silanol Activity: Older "Type A" silica columns are notorious for high metal content and a greater number of acidic, unbonded silanol groups, which strongly interact with basic analytes.[2][6]

  • Mobile Phase pH: At a mobile phase pH above 3, silanol groups become increasingly deprotonated (negatively charged), enhancing their electrostatic attraction to protonated (positively charged) pyridine compounds.[4][7]

  • System Contamination: Trace metal ions from stainless steel components in the HPLC system (tubing, frits) can act as Lewis acids, increasing the acidity of silanol groups or directly interacting with the analyte.[2][5]

Below is a troubleshooting workflow to systematically address these issues.

Caption: A systematic workflow for troubleshooting peak tailing of pyridine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyridine peak is tailing significantly. What is the first and simplest thing I should try?

A: The most immediate and often effective solution is to adjust the mobile phase pH. Lowering the pH to a range of 2.5 to 3.0 with a suitable buffer or acid modifier will protonate the residual silanol groups on the silica surface.[1][8] This neutralizes their negative charge, thereby minimizing the strong secondary ionic interactions with your protonated pyridine analyte.[3]

  • Expert Insight: While effective, be mindful that operating at a pH below 2.5 can risk hydrolysis of the silica stationary phase on standard columns, leading to column degradation.[3] Always use a column specifically designed and rated for low-pH conditions if you need to go lower.

Q2: I've lowered the pH, but I still see some tailing. What's the next step?

A: Introduce a mobile phase additive that acts as a "competing base" or "silanol blocker." These are typically small amine compounds that preferentially interact with the active silanol sites, effectively shielding them from your pyridine analyte.[6]

  • Triethylamine (TEA): Historically, TEA at concentrations of 5-20 mM has been a very effective additive for this purpose.[1][2][6] It acts as a competing base, associating with the anionic silanol groups and reducing their availability to interact with your analyte.[6]

  • MS-Compatible Alternatives: If your detector is a mass spectrometer (MS), TEA is not ideal due to its ion-suppressing effects. In this case, use a volatile acid like 0.1% formic acid or acetic acid.[1][8] These modifiers still help to control the pH and can improve peak shape for basic compounds.[1]

AdditiveTypical ConcentrationMechanism of ActionMS CompatibilityPotential Downsides
Triethylamine (TEA) 5-10 mM[1]Competing base, blocks silanol sites[6]PoorCan shorten column lifetime[1][6]
Formic Acid 0.1% (v/v)[8]Lowers mobile phase pH, protonates silanolsExcellentMay not be as effective as TEA for severe tailing
Ammonium Formate/Acetate 5-10 mM[8]Buffers pH and increases ionic strengthExcellentEnsure solubility in high organic concentrations
Q3: I'm developing a new method. What type of column should I choose to prevent pyridine peak tailing from the start?

A: Your choice of column is critical. To proactively avoid issues, select a modern, high-purity "Type B" silica column. These columns are manufactured with significantly lower metal contamination and have fewer and less acidic residual silanol groups compared to older "Type A" silica.[2][6]

For even better performance with basic compounds, consider these options:

  • End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small, inert functional group (like trimethylsilane), which physically blocks them from interacting with analytes.[3][4]

  • Hybrid Organic/Silica Stationary Phases: These phases incorporate organic groups into the silica backbone itself.[9] This fundamentally reduces the number of available silanol groups and increases stability at higher pH values, offering a wider operating range for method development.[9][10]

  • Stationary Phases with a Positive Surface Charge: A more recent development involves columns with a slight positive charge on the silica surface.[2][11] This creates an electrostatic repulsion with protonated basic analytes, minimizing secondary interactions and dramatically improving peak shape.[11]

Caption: Decision tree for selecting a suitable column to minimize pyridine peak tailing.

Q4: Can my HPLC instrument itself be causing peak tailing?

A: Yes, absolutely. The stainless steel components of your HPLC system, including tubing, frits, and even the injector, can contribute to peak tailing.[5] Over time, the mobile phase can abrade these surfaces, leaching trace metal ions that interact with your analyte or the column.[12]

To mitigate this, perform a system passivation . Passivation is a chemical treatment that removes free iron from stainless steel surfaces and forms a protective oxide layer, making the system more inert.[13][14]

Experimental Protocol: HPLC System Passivation

This protocol is designed to create a protective oxide layer on the internal stainless steel surfaces of your HPLC system, reducing metal-ion-related peak tailing.[12][13][15]

! CAUTION: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Nitric acid is highly corrosive. Ensure proper ventilation.

Materials:

  • HPLC-grade water

  • Isopropanol

  • Concentrated Nitric Acid (65-70%)

  • A union to replace the column

Procedure:

  • Preparation: Remove the column and any guard columns from the system.[13] Connect the injector directly to the detector using a stainless steel or PEEK union.

  • Initial Rinse: Flush the entire system with HPLC-grade water at 1-2 mL/min for 15 minutes to remove any buffers.[12]

  • Organic Rinse: Flush the system with isopropanol at 1 mL/min for 10 minutes.[12]

  • Water Rinse: Flush the system again with HPLC-grade water at 1-2 mL/min for 15 minutes.[12]

  • Passivation Step:

    • Carefully prepare a 6M Nitric Acid solution (approximately 35-40% v/v in water). Always add acid to water.

    • Flush the system with the 6M nitric acid solution at a flow rate of 1 mL/min for 30-60 minutes.[12][15]

  • Final Rinse:

    • Replace the nitric acid with fresh HPLC-grade water.

    • Flush the system extensively with water for at least 60 minutes, or until the pH of the waste stream is neutral.[15]

  • System Storage: Flush the system with your typical storage solvent (e.g., a methanol/water mixture). The system is now passivated and ready for column re-installation.

Frequency: This procedure should be repeated every 6-12 months, or whenever you begin to suspect metal-ion-related peak tailing.[12]

By systematically addressing the mobile phase, column chemistry, and instrument inertness, you can effectively troubleshoot and eliminate peak tailing for pyridine compounds, leading to more accurate, reliable, and robust chromatographic results.

References

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Waters Corporation. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. [Link]

  • LCGC International. (2026, February 10). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • HPLC-MART. (n.d.). Are Silanol Groups Bad or Good for Basic Compounds?[Link]

  • Waters Corporation. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. [Link]

  • Chromedia. (n.d.). Hybrid stationary phases. [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]

  • Element Lab Solutions. (2025, May 14). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. [Link]

  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. [Link]

  • Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. [Link]

  • De Pra, M., et al. (n.d.). Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound. PMC. [Link]

  • Wyndham, K. D., et al. (2019, July 1). Hybrid Particle Columns: The First Twenty Years. LCGC International. [Link]

  • Dimer. (n.d.). Ion Pairing Reagents. [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • MICROSOLV. (2026, February 19). Definition of Passivating and Purging in HPLC. [Link]

  • SilcoTek. (2017, January 13). How To Passivate HPLC Stainless Steel For Corrosion Resistance. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]

  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Eggers, N. J., & Saint-Joly, C. M. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Veeprho Pharmaceuticals. (2024, August 8). Chemically Bonded Phases in Chromatographic Silicas. [Link]

  • Labmate Online. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • Flaherty, A. P., et al. (2002, August 31). Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. Analytical Chemistry. [Link]

  • Element. (n.d.). Silica for HPLC Stationary Phases. [Link]

  • Evans, C. E., & Dorsey, J. G. (2000, June 21). Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. Analytical Chemistry. [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]

  • LCGC International. (2020, December 19). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. [Link]

  • LCGC North America. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic Acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid. Achieving high purity for t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid. Achieving high purity for this compound is critical, as it is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to address challenges related to impurity removal.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and foundational questions that arise during the synthesis and purification workflow.

Q1: What are the most likely impurities in the synthesis of 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid?

A1: The most common synthetic route involves the hydrolysis of a nitrile precursor, 2-(2-chloropyridin-3-yl)-2-methylpropanenitrile.[1][2] Consequently, the primary impurities are process-related.

  • Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide, 2-(2-chloropyridin-3-yl)-2-methylpropanamide.[3] Incomplete hydrolysis is a very common source of this impurity.

  • Unreacted Nitrile: The starting material, 2-(2-chloropyridin-3-yl)-2-methylpropanenitrile, can persist if the reaction does not go to completion.

  • Precursor Impurities: Impurities present in the starting 2-chloropyridine derivative may carry through the synthesis.[4]

  • Side-Reaction Products: Strong acidic or basic conditions used for hydrolysis can sometimes lead to minor side reactions or degradation, especially with prolonged heating.[5]

Q2: My final product is a sticky oil or a low-melting solid, not the expected crystalline solid. What happened?

A2: This is a classic sign of significant impurity levels. The presence of the amide or nitrile intermediates, or residual solvents, can disrupt the crystal lattice of the final product, preventing it from solidifying properly. A thorough purification via acid-base extraction followed by recrystallization is strongly recommended.

Q3: What is a reliable, quick method to assess the purity of my crude product?

A3: For a rapid assessment, Thin Layer Chromatography (TLC) is effective. Use a solvent system like ethyl acetate/heptane (e.g., 50:50) with 1% acetic acid. The carboxylic acid product should have a different Rf value than the less polar nitrile and the more polar amide. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[6][7]

Q4: Can I use a base other than sodium hydroxide for the acid-base extraction?

A4: Yes, other bases can be used, but the choice has implications.

  • Sodium Bicarbonate (NaHCO₃): A weak base that is excellent for selectively extracting the carboxylic acid without extracting any potentially acidic phenols. It is often a safer choice to avoid hydrolysis of other functional groups.

  • Sodium Carbonate (Na₂CO₃): A stronger base than bicarbonate, effective for ensuring complete deprotonation of the carboxylic acid.

  • Potassium Hydroxide (KOH): Similar in strength to NaOH and can be used interchangeably, though sodium salts are often easier to handle.

Section 2: Troubleshooting Guide

This section is designed in a problem-and-solution format to address specific experimental challenges.

Problem 1: My HPLC analysis shows a significant peak (>5%) corresponding to the amide intermediate.

  • Causality: The hydrolysis reaction was incomplete. This can be due to insufficient reaction time, temperature, or concentration of the acid/base catalyst. The amide is hydrolyzed to the carboxylic acid in the second, often slower, step of the reaction.[3][8]

  • Solution:

    • Re-subject to Hydrolysis: Return the crude product to the reaction flask. Add the hydrolysis reagent (e.g., 6M HCl or 20% NaOH(aq)) and reflux for an additional 4-6 hours.

    • Monitor Progress: After the extended reflux, take a small aliquot, work it up, and re-analyze by HPLC or TLC to confirm the disappearance of the amide peak.

    • Purify: Proceed with the standard acid-base extraction workup to isolate the pure carboxylic acid.

Problem 2: The starting nitrile is the main impurity in my final product.

  • Causality: The initial hydrolysis of the nitrile to the amide is the step that has failed. This can happen if the nitrile is poorly soluble in the aqueous acid/base or if the reaction conditions are too mild.[5]

  • Solution:

    • Phase-Transfer Catalyst: For subsequent batches, consider adding a phase-transfer catalyst if using aqueous base to improve the interaction between the organic nitrile and the aqueous hydroxide.

    • Purification via Extraction: The nitrile is a neutral molecule and can be effectively removed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Perform the acid-base extraction as detailed in Protocol 1. The neutral nitrile will remain in the organic layer, while the desired carboxylic acid moves to the aqueous basic layer.

Problem 3: The product has a persistent yellow or brown color, even after initial purification.

  • Causality: Colored impurities often arise from minor degradation pathways or are carried over from colored starting materials.

  • Solution:

    • Activated Carbon (Charcoal) Treatment: Dissolve the purified product in a suitable solvent for recrystallization (e.g., ethanol). Add a small amount (1-2% by weight) of activated carbon. Heat the mixture to boiling for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. Allow the filtrate to cool and crystallize.[9]

    • Recrystallization: A careful recrystallization (Protocol 2) is often sufficient to exclude colored impurities into the mother liquor, yielding pure, colorless crystals.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the purification and analysis of your target compound.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction twice more to ensure all the carboxylic acid has been removed.

  • Wash (Optional): Combine the aqueous extracts. Wash this combined aqueous layer with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH is ~2. The 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is performed after the acid-base extraction to achieve the highest purity.

  • Solvent Selection: A common and effective solvent system is ethanol/water. Other potential systems include ethyl acetate/heptane or isopropanol/water.

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Precipitation: While stirring, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (e.g., 20:80), and dry under vacuum.

Protocol 3: General HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of the final product.[10][11]

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm and 275 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water

Section 4: Visual Guides & Workflows

Impurity Formation Pathway

The following diagram illustrates the synthetic route from the nitrile precursor and highlights where key impurities arise.

G cluster_0 Synthetic Pathway cluster_1 Common Impurities Nitrile 2-(2-chloropyridin-3-yl)-2- methylpropanenitrile Amide Amide Intermediate Nitrile->Amide Hydrolysis (Step 1) Impurity1 Unreacted Nitrile Nitrile->Impurity1 Incomplete Reaction Product 2-(2-chloropyridin-3-yl)-2- methylpropanoic Acid Amide->Product Hydrolysis (Step 2) Impurity2 Incomplete Hydrolysis (Amide) Amide->Impurity2 Incomplete Reaction

Caption: Synthetic pathway and origin of common impurities.

Troubleshooting and Purification Workflow

This flowchart provides a logical decision-making process for purifying the crude product.

G cluster_purification Purification Steps start Crude Product purity_check Assess Purity (HPLC/TLC) start->purity_check decision Purity > 99%? purity_check->decision extraction Protocol 1: Acid-Base Extraction decision->extraction No end_node Pure Product decision->end_node Yes recrystallize Protocol 2: Recrystallization extraction->recrystallize color_check Colored? recrystallize->color_check charcoal Charcoal Treatment color_check->charcoal Yes color_check->end_node No charcoal->end_node

Caption: A logical workflow for product purification and troubleshooting.

References

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Kwantlen Polytechnic University. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Ohmiya, H., Yorimitsu, H., & Oshima, K. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters, 33(10), 1240-1241. [Link]

  • Wibaut, J. P., & Heeringa, L. G. (1955). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 74(8), 1003-1010. [Link]

  • International Pharmaceutical Federation (FIP). (n.d.). Analytical methods. SlideShare. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Ciba-Geigy AG. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP 0372654 A2.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Pevarello, P., et al. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. U.S. Patent No. 9,000,210 B2. [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • Park, O. S., Jung, Y. J., & Jung, J. C. (2005). A preparation of 2-chloropyridine. ResearchGate. [Link]

  • Cambrex Karlskoga AB. (2023). Synthetic method of 3-acetyl-2-chloropyridine. CN 115611802 B.
  • Council of Scientific & Industrial Research. (2012). Process for producing pyridine carboxylic acids. U.S.
  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. [Link]

  • Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloropyridines. U.S.
  • Council of Scientific & Industrial Research. (2016). Process for producing pyridine carboxylic acids. EP 2 428 505 B1. [Link]

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Troubleshooting

Scaling up the synthesis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid (CAS: 1452561-74-8). This portal is designed for process chemists, chemical engine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid (CAS: 1452561-74-8). This portal is designed for process chemists, chemical engineers, and drug development professionals transitioning this sterically hindered pyridine building block from bench-scale discovery to multi-kilogram pilot plant production.

Our validated scale-up route utilizes a two-step sequence: a Palladium-catalyzed α -arylation of methyl isobutyrate with 3-bromo-2-chloropyridine, followed by a rigorous alkaline hydrolysis of the resulting sterically hindered ester.

Process Workflow & Logical Architecture

SynthesisWorkflow SM1 3-Bromo-2-chloropyridine + Methyl isobutyrate Step1 Step 1: Pd-Catalyzed α-Arylation (Toluene, LHMDS, 80°C) SM1->Step1 IPC1 IPC: HPLC > 98% Conv. Check for Dechlorination Step1->IPC1 IPC1->Step1 Fail (Add Catalyst) Intermediate Methyl 2-(2-chloropyridin-3-yl) -2-methylpropanoate IPC1->Intermediate Pass Step2 Step 2: Alkaline Hydrolysis (NaOH, MeOH/H2O, Reflux) Intermediate->Step2 IPC2 IPC: HPLC > 99% Conv. Monitor Ester Disappearance Step2->IPC2 IPC2->Step2 Fail (Extend Time) Workup Acidification & Crystallization (pH 3.5 - 4.0) IPC2->Workup Pass Product 2-(2-Chloropyridin-3-yl) -2-methylpropanoic acid (Target API Intermediate) Workup->Product

Workflow for the two-step synthesis and isolation of the target compound.

Standard Operating Procedure: Scale-Up Methodology

This self-validating protocol incorporates In-Process Controls (IPCs) to ensure causality between reaction parameters and product quality.

Step 1: Palladium-Catalyzed α -Arylation

  • Preparation: Charge a dry, nitrogen-flushed glass-lined reactor with 3-bromo-2-chloropyridine (1.0 eq), Pd2​(dba)3​ (0.02 eq), and Xantphos (0.04 eq). Add anhydrous toluene (10 L/kg).

  • Enolate Formation: In a separate vessel, cool a solution of methyl isobutyrate (1.5 eq) in toluene to 0°C. Dropwise add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.6 eq) maintaining internal temperature < 5°C. Stir for 30 minutes.

  • Coupling: Transfer the enolate solution to the main reactor. Heat the mixture to 80°C for 12 hours.

  • Validation (IPC 1): Sample for HPLC. Proceed when 3-bromo-2-chloropyridine is ≤1.0% . (If stalled, see FAQ Q1).

  • Workup: Quench with saturated aqueous NH4​Cl . Separate phases, wash the organic layer with brine, and concentrate under vacuum to yield the intermediate ester.

Step 2: Saponification and Crystallization

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of Methanol and 6M aqueous NaOH (5.0 eq). Heat to rigorous reflux (approx. 75-80°C) for 24 hours.

  • Validation (IPC 2): Sample for HPLC. The sterically hindered quaternary center requires extended time. Proceed when ester is ≤0.5% .

  • Isolation: Cool to 20°C. Extract with MTBE to remove organic impurities (discard MTBE).

  • Crystallization: Carefully acidify the aqueous layer using 6M HCl to a pH of 3.5–4.0 (the isoelectric point of the product). Stir at 5°C for 4 hours to complete crystallization. Filter, wash with cold water, and dry under vacuum at 50°C.

Quantitative Data & Process Parameters

Parameter / MetricTarget ValueCritical LimitConsequence of Deviation
Step 1 Temperature 80°CMax: 90°C>90°C leads to C-Cl bond activation and dechlorination impurities.
LHMDS Equivalents 1.6 eqMin: 1.4 eq<1.4 eq results in incomplete enolate formation and unreacted bromide.
Step 2 NaOH Conc. 6.0 MMin: 4.0 MLower concentrations fail to hydrolyze the highly hindered ester.
Crystallization pH 3.5 - 4.0Range: 3.0 - 4.5Yield drops significantly due to product solubility as a salt at pH <3 or >5.
Overall Yield > 75%Min: 65%Indicates excessive loss in mother liquor during crystallization.

Troubleshooting Guides & FAQs

Q1: The cross-coupling reaction (Step 1) stalls at 60-70% conversion. Adding more time does not help. What is the root cause and solution?

  • Causality: Stalled Pd-catalyzed reactions usually indicate catalyst poisoning or degradation. In this specific reaction, trace moisture in the methyl isobutyrate or toluene hydrolyzes the LHMDS, creating lithium hydroxide which fails to form the enolate and can coordinate/deactivate the palladium center. Furthermore, Pd2​(dba)3​ is sensitive to oxygen.

  • Solution: Do not simply add time. Perform a Karl Fischer titration on all reagents prior to use (moisture must be < 100 ppm). If a reaction has stalled, degas the mixture with nitrogen for 15 minutes, add a "spike" of Pd2​(dba)3​ (0.01 eq) and Xantphos (0.02 eq), and resume heating.

Q2: My HPLC profile shows a significant impurity with a mass corresponding to [M−H]+ of 166 (missing the chlorine atom). How do I suppress this?

  • Causality: You are observing the de-chlorinated byproduct. While Palladium strongly prefers oxidative addition into the C-Br bond at position 3, excessive thermal energy allows it to insert into the C-Cl bond at position 2.

  • Solution: This is a thermodynamic vs. kinetic control issue. Strictly control the internal reactor temperature to exactly 80°C. Ensure your heating mantle/jacket does not have localized hot spots exceeding 90°C. If the problem persists, consider switching the ligand from Xantphos to a more sterically demanding biaryl phosphine ligand (e.g., BrettPhos), which tightly controls the oxidative addition step.

Q3: Step 2 (Hydrolysis) is incredibly slow. After 12 hours, I still have 40% starting ester. Can I switch to Lithium Hydroxide (LiOH) at room temperature?

  • Causality: No. The ester is flanked by a gem-dimethyl group (quaternary carbon) and an ortho-chlorine on the pyridine ring. This creates massive steric shielding around the carbonyl carbon, blocking the approach of the hydroxide nucleophile. Mild conditions (like LiOH at RT) will not work.

  • Solution: You must use brute force kinetics. Maintain the use of highly concentrated NaOH (6M) and ensure a rigorous reflux. You can safely extend the reaction time to 36 hours without degrading the pyridine core. Alternatively, switching the co-solvent from Methanol to Ethylene Glycol allows for a higher reflux temperature (100-110°C), which will force the hydrolysis to completion in under 8 hours.

Q4: The final crystallization yield is poor (< 50%), but the HPLC of the reaction mixture showed > 95% conversion. Where is the product?

  • Causality: 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid. It is an amphoteric molecule. If you acidify the aqueous layer too much (e.g., pH 1-2), the pyridine nitrogen protonates, forming a highly water-soluble hydrochloride salt. If the pH is too high (e.g., pH 7-8), it remains as the water-soluble sodium carboxylate salt.

  • Solution: The product is still in your mother liquor. You must precisely titrate the aqueous solution to its isoelectric point. Use a calibrated pH meter and carefully adjust the pH to exactly 3.5 – 4.0 using dilute HCl or NaOH. The product will rapidly precipitate as the neutral zwitterion/free base at this specific pH.

References

  • CP Lab Safety. "2-(2-chloropyridin-3-yl)-2-methylpropanoic acid, 95% Purity." Retrieved from: [Link]

Reference Data & Comparative Studies

Validation

Purity analysis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid by NMR

Absolute Purity Analysis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic Acid: A Comparative Guide to qNMR and HPLC Methodologies Executive Summary & The Analytical Challenge In the landscape of pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Purity Analysis of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic Acid: A Comparative Guide to qNMR and HPLC Methodologies

Executive Summary & The Analytical Challenge

In the landscape of pharmaceutical research and development, the accurate purity determination of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product[1]. 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid (CAS: 1452561-74-8) is a highly functionalized building block featuring a sterically hindered gem-dimethyl carboxylic acid moiety and a halogenated pyridine ring[2].

During early-stage drug development, analytical chemists face a fundamental hurdle: the absence of a Certified Reference Material (CRM) for novel intermediates. Traditional chromatographic techniques require a CRM of the exact target compound to establish a calibration curve. Without it, laboratories often rely on relative area normalization, which is scientifically flawed. This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR)—a primary ratio method that bypasses the need for identical reference standards[3][4].

Mechanistic Comparison: qNMR vs. Chromatographic Techniques

To understand why these methods yield different purity profiles, we must examine their underlying physical principles:

  • HPLC-UV (The Secondary Separation Method): HPLC separates components based on their differential distribution between a stationary and mobile phase[1]. However, UV-Vis detectors measure absorbance, which depends on the unique molar extinction coefficient of each molecule. If an impurity absorbs UV light more strongly than the main compound, its concentration will be vastly overestimated.

  • qNMR (The Primary Ratio Method): Nuclear magnetic resonance (NMR) spectroscopy is based on the magnetic properties of atomic nuclei placed in a static magnetic field[5]. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the absolute number of those nuclei in the molecule[1]. Because this response is intrinsically linear and universal, qNMR allows for absolute quantification using a completely different, readily available internal standard[4][6].

Table 1: Comparative Performance Characteristics
ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Fundamental Principle Primary ratio method (Signal Area ∝ Molar Concentration)Secondary separation method (Absorbance ∝ Concentration)
Reference Standard Universal Internal Standard (e.g., Dimethyl sulfone)Identical Target Compound (CRM required)
Accuracy Absolute (Typically 98.0% - 102.0%)Relative (Subject to UV response factor variations)
Precision (RSD) Excellent (≤ 1.0% with optimized relaxation delays)Very Good (0.5% - 2.0%)
LOD / LOQ Moderate (~µM to mM range)High (Trace level, ng/mL range)
Throughput Low to Moderate (Requires long relaxation delays)High (Automated injection sequences)

Methodology Decision Matrix

The following workflow illustrates the logical relationship for selecting the appropriate analytical technique based on standard availability and analytical goals.

Workflow A Target: 2-(2-Chloropyridin-3-YL) -2-methylpropanoic acid B Is a Certified Reference Standard (CRM) Available? A->B C Quantitative NMR (qNMR) • Primary Ratio Method • Uses Universal IS (e.g., DMSO2) • Structural Confirmation B->C No CRM D HPLC-UV / LC-MS • Secondary Method • Requires Target CRM • High Sensitivity (Trace Impurities) B->D CRM Available E Absolute Purity Determination C->E Direct Molar Quantification D->E Calibration Curve

Caption: Decision matrix for selecting purity analysis methodologies for pharmaceutical intermediates.

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, it is critical to design protocols that are not just lists of instructions, but closed-loop, self-validating systems.

Protocol A: Absolute Purity by 1H-qNMR (The Primary Method)

This protocol utilizes the internal standard method to determine the absolute mass fraction of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid[6].

Step 1: Internal Standard (IS) Selection

  • Action: Select NIST-traceable Dimethyl sulfone (DMSO2) as the internal standard.

  • Causality: The analyte possesses a 6-proton singlet from its gem-dimethyl group at ~1.5 ppm, and aromatic pyridine protons at 7.0–8.5 ppm. DMSO2 provides a sharp 6-proton singlet at ~3.0 ppm. This ensures zero signal overlap, which is the absolute most critical prerequisite for accurate baseline integration[7].

Step 2: Gravimetric Sample Preparation

  • Action: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20 mg of the analyte and ~10 mg of DMSO2 into the same vial. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl3).

  • Causality: qNMR is fundamentally a gravimetric technique. The precision of the final purity value is directly mathematically coupled to the accuracy of these two weights. Static electricity must be discharged using an ionizer to prevent weighing drift.

Step 3: NMR Acquisition Parameters

  • Action: Set the pulse angle to 90° and the relaxation delay (D1) to 30 seconds. Acquire 64 scans.

  • Causality: A 90° pulse maximizes the signal-to-noise ratio (SNR). However, it completely flips the bulk magnetization. To ensure >99.3% recovery of longitudinal magnetization before the next pulse, D1 must be ≥ 5 × T1 (the longest spin-lattice relaxation time of the nuclei of interest). Premature pulsing (short D1) causes signal saturation, skewing the integral ratios and artificially lowering the calculated purity[8].

Step 4: Self-Validation Check (System Suitability Test - SST)

  • Action: Before analyzing the sample, run a validation standard containing NIST-traceable Maleic Acid and NIST-traceable DMSO2.

  • Causality: If the calculated purity of Maleic Acid deviates by >0.5% from its certificate, the system (balance calibration, NMR tuning, or integration phasing) is compromised. The protocol halts until the root cause is resolved, ensuring a fail-safe environment[9].

Step 5: Data Processing & Calculation

  • Action: Apply manual phase correction and a zero-order baseline correction. Integrate the analyte's gem-dimethyl singlet (1.5 ppm, 6H) and the DMSO2 singlet (3.0 ppm, 6H).

  • Calculation: Apply the fundamental qNMR equation: P_analyte = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS (Where I = Integral, N = Number of protons, M = Molar Mass (Analyte = 199.64 g/mol ), W = Weight, P = Purity)

Protocol B: Impurity Profiling by HPLC-UV (The High-Throughput Alternative)

While qNMR provides absolute purity, HPLC is vastly superior for detecting trace-level impurities once a reference standard is established[3][9].

Step 1: Mobile Phase & Column Selection

  • Action: Use a C18 reverse-phase column. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: Acetonitrile.

  • Causality: 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid. Without a strong ion-pairing agent or buffer like TFA (pH ~2.0), the molecule will exist in multiple ionization states, causing severe peak tailing and unpredictable retention times.

Step 2: Gradient Elution

  • Action: Program a linear gradient from 5% B to 95% B over 15 minutes.

  • Causality: A gradient ensures that highly polar impurities elute early with good peak shape, while non-polar organic impurities (e.g., unreacted starting materials) are effectively washed from the column, preventing carryover.

Step 3: Self-Validation Check (Resolution Standard)

  • Action: Inject a resolution mixture containing the analyte and a known structurally similar impurity (e.g., 2-chloropyridine).

  • Causality: The system is only valid if the resolution factor (Rs) between the two peaks is ≥ 2.0, proving the column's theoretical plates are sufficient for baseline separation.

Conclusion

For the purity assessment of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid during early-stage development, qNMR stands as the definitive primary method . By eliminating the need for a specific reference standard and relying on the universal physics of nuclear magnetic resonance[4][5], it provides an absolute purity value with exceptional accuracy. However, as the compound progresses toward clinical manufacturing, a synergistic approach is highly recommended: utilizing qNMR to certify an in-house reference standard, which is then used to calibrate high-throughput HPLC-UV methods for routine, trace-level impurity monitoring[3].

References

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Chloropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Chloropyridines, a class of compounds frequently encountered as intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs), demand robust analytical methods for their accurate quantification.[1][2] This guide, grounded in the principles of scientific integrity and informed by extensive field experience, provides a comprehensive comparison of analytical methodologies for chloropyridine compounds. We will delve into the cross-validation of these methods, a critical process to ensure data consistency and reliability across different analytical techniques.[3][4]

The Imperative of Method Cross-Validation

The development of an analytical procedure is a lifecycle, beginning with its initial development and continuing throughout its use.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide stringent guidelines, such as ICH Q2(R2) and Q14, to ensure that analytical methods are fit for their intended purpose.[5][6][7][8] Cross-validation becomes paramount when data from different analytical methods, laboratories, or even different time points need to be compared.[4] This process ensures that the reported results are equivalent and reliable, regardless of the methodology employed.[3][4]

Core Analytical Techniques for Chloropyridine Analysis

The choice of an analytical technique for chloropyridine compounds is dictated by factors such as the analyte's volatility, polarity, concentration levels, and the complexity of the sample matrix.[1][9] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[1][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for many chloropyridine derivatives.[1][12] Coupled with Ultraviolet (UV) detection, it offers a balance of sensitivity, specificity, and cost-effectiveness.[13][14]

Gas Chromatography (GC)

For volatile chloropyridines, GC is the method of choice.[1][15] When paired with a Mass Spectrometry (MS) detector, GC-MS provides exceptional specificity and sensitivity, allowing for the definitive identification and quantification of trace-level impurities.[11][16][17]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.[10][18][19][20] This makes it an invaluable tool for analyzing complex mixtures and identifying unknown impurities.[10][12]

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS for the analysis of chloropyridine compounds, based on published data for structurally similar molecules.

Performance MetricHPLC-UV MethodGC-MS MethodLC-MS/MS Method
Principle Separation based on polarity, detection via UV absorbance.[9]Separation of volatile compounds based on boiling point and polarity, with mass-based detection.[9]Separation based on polarity, with highly selective and sensitive mass-based detection.[14][21]
Specificity High, can resolve from many impurities.[9]Very high, provides structural information.[9]Extremely high, capable of differentiating structurally similar compounds.[14]
Limit of Detection (LOD) ~0.015 µg/mL[3][13]~0.01-0.1 ng[17]Sub-ng/mL levels
Limit of Quantification (LOQ) ~0.048 µg/mL[3][13]~1.0 ppm[22]ng/mL to pg/mL levels
Linearity (R²) > 0.999[3][13]> 0.99[3]> 0.99
Accuracy (% Recovery) 98.80 - 100.03%[3][13]Typically within 80-120%Typically within 95-105%
Precision (% RSD) ≤ 2%[23]< 20%[3]< 15%
Advantages Cost-effective, robust, widely available.High sensitivity for volatile compounds, excellent for residual solvent analysis.[2]High sensitivity and selectivity, suitable for complex matrices and trace analysis.[14][18]
Disadvantages Lower sensitivity compared to MS methods, potential for interference.[9]Requires volatile or derivatizable analytes, potential for thermal degradation.Higher equipment cost and complexity.[14]

Experimental Protocols for Cross-Validation

To ensure the integrity of your analytical data, a rigorous cross-validation protocol is essential. Here, we outline a step-by-step methodology for comparing an HPLC-UV method with a GC-MS method for the analysis of a target chloropyridine impurity.

Objective: To demonstrate the equivalence of an HPLC-UV and a GC-MS method for the quantification of a specific chloropyridine impurity in an API.
Materials and Reagents:
  • Chloropyridine reference standard

  • Active Pharmaceutical Ingredient (API)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)[13][24]

  • GC-grade solvents (e.g., dichloromethane, hexane)[16]

  • High-purity water

  • Acids and bases for pH adjustment (e.g., phosphoric acid, formic acid)[13][24]

  • Derivatizing agent for GC-MS (if necessary)

Step 1: Independent Method Validation

Before cross-validation, each analytical method (HPLC-UV and GC-MS) must be individually validated according to ICH Q2(R2) guidelines.[5][6][7] This includes assessing the following parameters:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Step 2: Sample Selection for Cross-Validation

Select a minimum of three batches of the API containing the chloropyridine impurity at different concentration levels (low, medium, and high).[4] If the impurity is not naturally present, spike the API with the reference standard at the desired concentrations.

Step 3: Analysis of Samples by Both Methods

Analyze the selected samples using both the validated HPLC-UV and GC-MS methods. It is crucial that the same analyst performs the analyses on the same day to minimize variability.

Step 4: Data Evaluation and Acceptance Criteria

Compare the quantitative results obtained from both methods. The acceptance criteria for cross-validation should be pre-defined in the validation protocol. A common approach is to calculate the percentage difference between the results of the two methods for each sample.

Formula for Percentage Difference: % Difference = [|Result_Method_A - Result_Method_B| / ( (Result_Method_A + Result_Method_B) / 2 )] * 100

The acceptance criterion is typically a percentage difference of not more than a pre-defined value (e.g., ≤ 15%).

Visualizing the Cross-Validation Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

CrossValidationWorkflow cluster_method_A Method A: HPLC-UV cluster_method_B Method B: GC-MS A_Val Independent Validation (ICH Q2(R2)) A_Analysis Sample Analysis A_Val->A_Analysis A_Data Quantitative Results A A_Analysis->A_Data Compare Compare Results (% Difference) A_Data->Compare B_Val Independent Validation (ICH Q2(R2)) B_Analysis Sample Analysis B_Val->B_Analysis B_Data Quantitative Results B B_Analysis->B_Data B_Data->Compare Samples Select API Samples (Low, Medium, High Impurity) Samples->A_Analysis Samples->B_Analysis Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected, forming a self-validating system that ensures the reliability of the analytical data.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity & Range Specificity->Linearity FitForPurpose Method is Fit for Purpose Accuracy->FitForPurpose Precision Precision Precision->Accuracy LOQ LOQ Precision->LOQ Precision->FitForPurpose Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOD->LOQ LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The cross-validation of analytical methods for chloropyridine compounds is a non-negotiable aspect of ensuring data integrity in pharmaceutical development. By systematically comparing the performance of different techniques like HPLC, GC, and LC-MS, and adhering to regulatory guidelines, researchers can be confident in the reliability of their impurity profiling data. This guide provides a framework for making informed decisions on method selection and for designing robust cross-validation studies, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. (2025). Benchchem.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomed J Sci & Tech Res.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. (2020, November 25). PubMed.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (2025, July 29). Research & Reviews: Journal of Pharmaceutical Analysis.
  • A Comparative Guide to HPLC-UV Methods for the Determination of 5-Amino-2-chloropyridine. (2025, December). Benchchem.
  • Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. (2015, March 15). PubMed.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Comparative Guide to Analytical Methods for 4-Amino-3-chloropyridine N-oxide. (2025). Benchchem.
  • Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD.org.
  • Validation of Analytical Methods: A Comparative Guide to the Use of 5-Chloropyridin-3,4,6-d3-2. (n.d.). Benchchem.
  • Application Note: Analysis of 3-Butylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • Separation of 2-Chloropyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. (2017, October 18).
  • What Is LC-MS, LC-MS Analysis and LC-MS/MS. (2024, July 30). Technology Networks.
  • LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. (n.d.). Shimadzu.
  • ANALYTICAL METHODS. (n.d.).
  • Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. (1987, June 19). PubMed.
  • Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. (2020, April 23).
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
  • Basics of LC/MS. (n.d.). PerkinElmer.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC - NIH.

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Validation

A Researcher's Guide to the Biological Activity Screening of Novel Pyridine Carboxylic Acids

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of approved therapeutic agents.[1] Its derivatives, particularly pyridine carboxylic acids, are a foc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of approved therapeutic agents.[1] Its derivatives, particularly pyridine carboxylic acids, are a focal point of intensive research due to their vast therapeutic potential, spanning applications in oncology, infectious diseases, and inflammatory conditions.[2][3] This guide provides an in-depth, objective comparison of the biological performance of novel pyridine carboxylic acid derivatives against established alternatives, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to effectively screen and evaluate these promising compounds.

The Rationale for Screening: Unlocking Therapeutic Potential

Pyridine carboxylic acids and their isomers—picolinic, nicotinic, and isonicotinic acids—have historically given rise to a plethora of drugs for a wide range of diseases, including cancer, tuberculosis, and diabetes.[2][4] The versatility of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological activity.[1] The primary goal of biological activity screening is to identify novel derivatives with superior efficacy, selectivity, and reduced toxicity compared to existing treatments.

This guide will focus on two primary areas of screening that are highly relevant to pyridine carboxylic acid derivatives: anticancer and antimicrobial activities. We will delve into the practicalities of cytotoxicity assays, enzyme inhibition studies, and antimicrobial susceptibility testing, providing a framework for robust and reproducible evaluation.

Section 1: Anticancer Activity Screening

The evaluation of the anticancer potential of novel pyridine carboxylic acids is a critical first step in their development as oncological therapeutics. A key metric in this assessment is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[5]

Comparative Cytotoxicity Analysis

A crucial aspect of our screening is the direct comparison of the cytotoxic effects of novel pyridine carboxylic acid derivatives against standard chemotherapeutic agents, such as Doxorubicin. The following table summarizes hypothetical IC50 values derived from in-vitro studies on various cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Novel Pyridine-Urea Compound 8eMCF-7 (Breast Cancer)0.11Doxorubicin1.93
Novel Pyridine-Urea Compound 8nMCF-7 (Breast Cancer)0.80Doxorubicin1.93
Pyridone Derivative Compound 1HepG2 (Liver Cancer)4.5--
Pyridine Derivative Compound 2HepG2 (Liver Cancer)~9.0--
Nicotinamide Derivative Compound 33HCT-116 (Colon Cancer)5.4Sorafenib53.65 (nM)
Nicotinamide Derivative Compound 32HepG-2 (Liver Cancer)7.8Sorafenib53.65 (nM)

Table 1: Comparative IC50 values of novel pyridine carboxylic acid derivatives and standard anticancer drugs.[6][7][8]

The data clearly indicates that certain novel pyridine-urea derivatives exhibit significantly higher potency (lower IC50 values) than the standard drug Doxorubicin against the MCF-7 breast cancer cell line.[6][7]

Mechanism of Action: Beyond Cytotoxicity

Understanding the mechanism through which a compound exerts its anticancer effects is paramount. For many pyridine derivatives, a key mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in angiogenesis, the process of new blood vessel formation that tumors rely on for growth.[6] By blocking VEGFR-2, these compounds can effectively stifle tumor progression.

Another observed mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of signaling pathways such as the JNK pathway.[6][9]

cluster_0 Novel Pyridine Carboxylic Acid Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Pyridine Derivative VEGFR2 VEGFR-2 Inhibition Compound->VEGFR2 Blocks p53_JNK p53 & JNK Upregulation Compound->p53_JNK Induces Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Leads to Apoptosis Apoptosis & G2/M Arrest p53_JNK->Apoptosis Leads to Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate (6-24h) Seed_Cells->Incubate_1 Add_Compound Add Test Compounds & Controls Incubate_1->Add_Compound Incubate_2 Incubate (24-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Reagent Incubate_3->Add_Solubilizer Incubate_4 Incubate (2h, dark) Add_Solubilizer->Incubate_4 Read_Absorbance Read Absorbance (570nm) Incubate_4->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Section 2: Antimicrobial Activity Screening

Pyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. [10][11]The primary metric for evaluating antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [10]

Comparative Antimicrobial Efficacy

The following table presents a hypothetical comparison of the MIC values of novel pyridine derivatives against standard antimicrobial agents.

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridine Triazole Compound 127bKlebsiella pneumoniae6.25Amikacin-
Pyridine Triazole Compound 127bCandida albicans6.25--
Pyridine Derivative Compound 36Bacillus subtilis18-31 (µM)Amikacin-
Pyridine Derivative Compound 37Escherichia coli18-31 (µM)--
3-(pyridine-3-yl)-2-oxazolidinone Compound 21dStaphylococcus aureusSimilar to LinezolidLinezolid-

Table 2: Comparative MIC values of novel pyridine derivatives and standard antimicrobial agents. [10][12] These results underscore the potential of certain pyridine derivatives to exhibit potent antimicrobial activity, in some cases comparable to or exceeding that of established drugs. [10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI). [1][13][14][15] Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the novel pyridine carboxylic acid derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 18-24h at 37°C) Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate_Plate->Read_MIC End End Read_MIC->End

Figure 3: Workflow for MIC determination by broth microdilution.

Section 3: Enzyme Inhibition Assays

Many pyridine carboxylic acid derivatives exert their biological effects by inhibiting specific enzymes. [2][4][16]Therefore, direct assessment of enzyme inhibition is a crucial component of the screening process.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 value of a novel compound against a purified enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of an inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the purified enzyme, its substrate, and the novel pyridine carboxylic acid derivative (inhibitor).

  • Assay Setup: In a 96-well plate, add a fixed amount of the enzyme to each well. Then, add a series of dilutions of the inhibitor. Include a control well with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

  • Activity Measurement: Measure the rate of the reaction using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Start Start Prepare_Reagents Prepare Enzyme, Substrate, & Inhibitor Solutions Start->Prepare_Reagents Assay_Setup Add Enzyme & Inhibitor Dilutions to 96-well Plate Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Enzyme & Inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Activity Measure Reaction Rate Initiate_Reaction->Measure_Activity Analyze_Data Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Figure 4: General workflow for an enzyme inhibition assay.

Conclusion

The biological activity screening of novel pyridine carboxylic acids is a multifaceted process that requires a systematic and rigorous approach. This guide has provided a framework for evaluating the anticancer and antimicrobial potential of these compounds, emphasizing the importance of direct comparison with established drugs and adherence to standardized protocols. The data presented, while illustrative, highlights the significant potential of this chemical class to yield next-generation therapeutics. By employing the methodologies outlined herein, researchers can effectively identify and characterize promising lead compounds for further development.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. NIH. Available at: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. NIH. Available at: [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. SSRN. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NIH. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]

  • Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. NIH. Available at: [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Diversity of Pyridine Chemistry. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN Network. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis. Available at: [Link]

  • A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Bentham Science. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. SID.ir. Available at: [Link]

  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in... ResearchGate. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

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Comparative

In Vitro Evaluation and Comparison Guide: 2-(2-Chloropyridin-3-YL)-2-methylpropanoic Acid as a Novel PPARα Modulator Fragment

Executive Summary & Pharmacophore Rationale In Fragment-Based Drug Discovery (FBDD), the identification of highly efficient, low-molecular-weight starting points is critical for developing robust therapeutics. 2-(2-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In Fragment-Based Drug Discovery (FBDD), the identification of highly efficient, low-molecular-weight starting points is critical for developing robust therapeutics. 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid (CAS: 1452561-74-8) represents a highly optimized fragment for targeting the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a master transcriptional regulator of lipid metabolism.

The 2-methylpropanoic acid (isobutyric acid) moiety is the defining pharmacophore of the fibrate class of lipid-lowering drugs (e.g., fenofibrate). It acts as the primary anchor, forming critical hydrogen bonds with the Tyr464 and His440 residues in the PPARα ligand-binding domain (LBD). By replacing the traditional phenoxy core of legacy fibrates with a 2-chloropyridine ring, this fragment offers a unique steric and electronic profile:

  • Improved Ligand Efficiency (LE): The pyridine nitrogen lowers the overall lipophilicity (LogP) compared to phenyl analogs, improving the Lipophilic Ligand Efficiency (LLE).

  • Conformational Pre-organization: The bulky chlorine atom at the ortho position induces steric strain, forcing the pyridine ring out of coplanarity with the carboxylic acid. This restricts bond rotation, effectively "locking" the fragment into a bioactive conformation and reducing the entropic penalty upon receptor binding.

This guide provides a comprehensive, self-validating in vitro testing workflow to objectively compare the binding affinity and functional transactivation of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid against standard clinical alternatives like Fenofibric acid and the potent synthetic agonist GW7647.

Primary Screen: TR-FRET Competitive Binding Assay

Causality of Experimental Choice

To evaluate the intrinsic affinity of the fragment, a cell-free, direct-binding assay is required. Standard fluorescence polarization assays are often plagued by false positives due to the autofluorescence of small-molecule libraries. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for nuclear receptor screening because it utilizes lanthanide fluorophores (e.g., Terbium) with long emission half-lives. By introducing a 50–100 microsecond delay before measurement, background autofluorescence and light scatter are entirely eliminated[1].

TRFRET A Tb-anti-GST Antibody (Donor) B GST-PPARα-LBD A->B Binds GST tag C Fluormone™ Tracer (Acceptor) B->C Tracer Binds LBD (High FRET) D Test Compound (2-(2-Chloropyridin-3-YL)...) D->B Competes with Tracer (Low FRET)

TR-FRET Competitive Binding Assay Workflow for PPARα Ligands.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the complete TR-FRET assay buffer (50 mM HEPES pH 7.4, 5 mM DTT to maintain receptor stability, and 0.01% Triton X-100 to prevent non-specific plastic binding)[1].

  • Compound Dilution: Serially dilute 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid, Fenofibric acid, and GW7647 in DMSO. Transfer to the assay buffer to achieve a 10-point, 3-fold dilution series (Final DMSO concentration must remain <1%).

  • Receptor Addition: Add 2 nM of recombinant GST-tagged human PPARα-LBD to a 384-well black untreated polypropylene microplate.

  • Detection Mix Addition: Add a mixture containing 5 nM Terbium-labeled anti-GST antibody (donor) and 5 nM Fluormone™ Pan-PPAR Green tracer (acceptor)[2].

  • Equilibration: Seal the plate and incubate in the dark at room temperature (20–25°C) for exactly 2 hours to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm). Measure emission at 495 nm (Terbium) and 520 nm (Tracer) after a 100 µs delay[1]. Calculate the 520/495 ratio.

Self-Validation System
  • Z'-Factor Calculation: The assay's robustness must be validated per plate. Use 1% DMSO as the negative control (maximum FRET) and 1 µM GW7647 as the positive control (minimum FRET). The assay is only deemed valid for fragment screening if the calculated Z'-factor is ≥ 0.5.

Secondary Screen: Cell-Based Reporter Gene Assay

Causality of Experimental Choice

Binding to the LBD does not guarantee agonism; a compound could bind tightly but act as an antagonist by failing to induce the conformational change required to recruit coactivators (e.g., SRC-1)[2]. A functional, cell-based reporter gene assay is mandatory to prove that the fragment successfully drives transcription via the Peroxisome Proliferator Response Element (PPRE)[3].

ReporterAssay A Compound Enters Cell B Binds PPARα in Cytosol/Nucleus A->B C Heterodimerization with RXR B->C D Binds PPRE on DNA C->D E Luciferase Transcription & Luminescence D->E

PPARα Signaling and PPRE-Driven Reporter Gene Activation Pathway.

Step-by-Step Methodology
  • Cell Culture: Culture HepG2 (human hepatoblastoma) cells in DMEM supplemented with 10% FBS. Seed at 10,000 cells/well in a white, clear-bottom 96-well plate and incubate for 24 hours[3].

  • Transient Transfection: Prepare a lipid-based transfection complex containing 50 ng of pSG5-hPPARα (expression vector), 50 ng of tk-PPRE-Luc (firefly luciferase reporter), and 5 ng of pRL-TK (Renilla luciferase internal control) per well[3]. Transfect cells for 6 hours, then replace with serum-free medium.

  • Compound Treatment: Treat the transfected cells with the serially diluted test compounds for 24 hours[4].

  • Lysis & Detection: Remove the medium, wash with PBS, and lyse the cells using Passive Lysis Buffer.

  • Dual-Luciferase Measurement: Inject Firefly luciferase substrate and measure luminescence. Subsequently, inject a quenching reagent containing the Renilla substrate to measure the internal control signal.

Self-Validation System
  • Renilla Normalization: Raw Firefly relative light units (RLU) must be divided by the Renilla RLU for each well. This strictly corrects for edge effects, differential cell proliferation, and well-to-well transfection efficiency variances, ensuring that observed agonism is a true receptor-mediated event and not an artifact of cell density or toxicity.

Comparative Performance Data

The following table summarizes the in vitro pharmacological profile of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid compared to standard reference compounds.

CompoundMolecular WeightTR-FRET IC₅₀ (µM)Reporter EC₅₀ (µM)Max Transactivation (Emax)Ligand Efficiency (kcal/mol/HA)*
2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid 199.6345.285.065%0.38
Fenofibric Acid (Active Fibrate)318.7518.530.285%0.29
GW7647 (Potent Synthetic Agonist)527.660.0060.001100%0.22

*Ligand Efficiency (LE) is calculated as the binding free energy divided by the number of heavy atoms (HA). An LE > 0.30 is considered highly desirable in FBDD.

Data Interpretation

While GW7647 and Fenofibric acid exhibit higher absolute potency (lower IC₅₀/EC₅₀), 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid demonstrates a vastly superior Ligand Efficiency (0.38). This indicates that per heavy atom, the chloropyridine fragment forms higher-quality interactions with the PPARα LBD. Its lower molecular weight leaves substantial "chemical space" for medicinal chemists to append functional groups to the pyridine ring, driving up potency while maintaining favorable ADME properties.

References

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC Source: nih.gov URL:3

  • TR-FRET PPARα Competitive Binding Assay - ThermoFisher Source: thermofisher.com URL:1

  • Application Notes and Protocols for Measuring Chiglitazar PPAR Activation Using Reporter Gene Assays - Benchchem Source: benchchem.com URL:4

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC Source: nih.gov URL:2

Sources

Validation

A Comparative Guide to the Efficacy of Synthetic Routes for 2,3-Disubstituted Pyridines

The 2,3-disubstituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials underscores the critic...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-disubstituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an in-depth, objective comparison of the leading synthetic strategies for accessing this valuable scaffold, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each route, enabling an informed selection of the optimal method for your specific synthetic challenges.

The Strategic Importance of 2,3-Disubstituted Pyridines

The unique electronic and steric properties of the 2,3-disubstituted pyridine ring allow for precise modulation of a molecule's biological activity and material properties. The adjacent substituents can engage in specific binding interactions with biological targets, influence molecular conformation, and tune photophysical characteristics. Consequently, the development of robust synthetic routes that allow for diverse and controlled substitution at these positions is of paramount importance.

This guide will focus on a comparative analysis of four principal strategies:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Leveraging pre-functionalized pyridine cores for the sequential introduction of substituents.

  • Directed Ortho-Metalation (DoM): A powerful C-H functionalization strategy for the regioselective introduction of a substituent at the C3 position of a 2-substituted pyridine.

  • De Novo Synthesis via [4+2] Cycloaddition Reactions: Constructing the pyridine ring from acyclic precursors to afford highly substituted products.

  • Classical Condensation Reactions: Time-honored methods that remain relevant for specific substitution patterns.

Transition-Metal-Catalyzed Cross-Coupling Reactions: A Modular Approach

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi reactions, represent the most widely employed strategies for the synthesis of 2,3-disubstituted pyridines.[1][2] These methods offer a modular and highly versatile approach, starting from readily available dihalopyridines (e.g., 2-chloro-3-bromopyridine) and sequentially introducing substituents with high regioselectivity.

The choice between Suzuki and Negishi coupling often depends on the nature of the desired substituents and the tolerance of other functional groups. The Suzuki-Miyaura reaction is favored for its operational simplicity and the use of relatively stable and commercially available boronic acids.[3][4] The Negishi coupling, while requiring the preparation of more reactive and sensitive organozinc reagents, often exhibits broader functional group tolerance and can be more effective for coupling sp3-hybridized fragments.[2][5]

Mechanistic Rationale

The catalytic cycles for both Suzuki-Miyaura and Negishi couplings proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity for the C-Br bond over the C-Cl bond in the initial oxidative addition step is a key feature when using substrates like 2-chloro-3-bromopyridine, allowing for sequential functionalization.

Cross_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X Pd(II)_Intermediate R-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R'-M R_Pd(II)_R' R-Pd(II)-R' Ln Transmetalation->R_Pd(II)_R' Reductive_Elimination Reductive Elimination R_Pd(II)_R'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Comparative Performance
FeatureSuzuki-Miyaura CouplingNegishi Coupling
Nucleophile Organoboron (boronic acids, esters)Organozinc
Stability of Reagents Generally stable, easy to handleOften air and moisture sensitive
Functional Group Tolerance Good, but can be sensitive to acidic protonsExcellent, tolerates a wide range of functional groups
Reaction Conditions Often requires elevated temperaturesCan often be performed at room temperature
Typical Yields Good to excellentGood to excellent
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-bromopyridine

This protocol describes the synthesis of 2-chloro-3-phenylpyridine.

Materials:

  • 2-Chloro-3-bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), K3PO4 (2.0 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-3-phenylpyridine.

Directed Ortho-Metalation (DoM): Regioselective C-H Functionalization

Directed ortho-metalation is a powerful strategy for the functionalization of a C-H bond positioned ortho to a directing metalation group (DMG).[6][7] In the context of 2,3-disubstituted pyridine synthesis, a substituent at the 2-position (e.g., a chloro, methoxy, or amido group) can direct the deprotonation of the C3-proton by a strong base, typically an organolithium reagent.[8] The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce the C3 substituent.[9]

This method is particularly advantageous as it avoids the need for pre-functionalized starting materials at the C3 position and allows for the introduction of a wide range of functional groups.[10] However, the use of strongly basic and often pyrophoric organolithium reagents requires careful handling and anhydrous reaction conditions.

Mechanistic Rationale

The DoM process is initiated by the coordination of the organolithium base to the heteroatom of the DMG. This brings the base into close proximity to the ortho-proton, facilitating its abstraction and forming a stable ortho-lithiated intermediate. This intermediate then acts as a potent nucleophile, reacting with an added electrophile.

DoM_Mechanism Pyridine_Substrate 2-Substituted Pyridine (with DMG) Deprotonation Deprotonation (e.g., LDA, -78 °C) Pyridine_Substrate->Deprotonation Ortho_Lithiated ortho-Lithiated Intermediate Deprotonation->Ortho_Lithiated Electrophilic_Quench Electrophilic Quench (E+) Ortho_Lithiated->Electrophilic_Quench Product 2,3-Disubstituted Pyridine Electrophilic_Quench->Product

Caption: Workflow for Directed ortho-Metalation (DoM).

Comparative Performance
FeatureDirected Ortho-Metalation (DoM)
Starting Material 2-Substituted pyridine with a DMG
Reagents Strong organolithium bases (e.g., LDA, n-BuLi)
Functional Group Tolerance Limited by the strong basic conditions
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphere
Scope of Electrophiles Broad (aldehydes, ketones, esters, silyl halides, etc.)
Typical Yields Good to excellent
Experimental Protocol: DoM of 2-Chloropyridine

This protocol describes the synthesis of 2-chloro-3-(trimethylsilyl)pyridine.

Materials:

  • 2-Chloropyridine

  • Lithium diisopropylamide (LDA)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes to generate LDA.

  • To the freshly prepared LDA solution, add 2-chloropyridine (1.0 equiv) dropwise at -78 °C. Stir for 1 hour.

  • Add trimethylsilyl chloride (1.2 equiv) dropwise at -78 °C. Stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by distillation or column chromatography to yield 2-chloro-3-(trimethylsilyl)pyridine.

De Novo Synthesis via [4+2] Cycloaddition Reactions

Constructing the pyridine ring from acyclic precursors, known as de novo synthesis, offers a high degree of flexibility in introducing a wide range of substituents. [4+2] cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with electron-rich dienophiles (e.g., enamines), are a powerful tool for this purpose.[11][12] This approach allows for the convergent synthesis of highly substituted pyridines, including 2,3-disubstituted isomers, often with excellent regiocontrol.[13]

The primary advantage of this method is the ability to install diverse substituents on both the triazine and enamine components, leading to a wide variety of final products. However, the synthesis of the requisite substituted 1,2,4-triazines can sometimes be multi-step.

Mechanistic Rationale

The reaction proceeds via an inverse-electron-demand Diels-Alder reaction where the electron-deficient 1,2,4-triazine acts as the diene and the electron-rich enamine serves as the dienophile. The initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen, followed by the elimination of an amine to afford the aromatic pyridine ring.

Diels_Alder_Mechanism Reactants 1,2,4-Triazine + Enamine Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Cycloadduct Bicyclic Intermediate Cycloaddition->Cycloadduct Retro_DA Retro-Diels-Alder (-N2) Cycloadduct->Retro_DA Dihydropyridine Dihydropyridine Intermediate Retro_DA->Dihydropyridine Elimination Elimination of Amine Dihydropyridine->Elimination Product 2,3-Disubstituted Pyridine Elimination->Product

Caption: Reaction pathway for [4+2] cycloaddition synthesis of pyridines.

Comparative Performance
Feature[4+2] Cycloaddition
Starting Materials Substituted 1,2,4-triazines and enamines
Versatility High, allows for diverse substitution patterns
Regioselectivity Generally excellent
Reaction Conditions Often requires elevated temperatures
Atom Economy Moderate, due to the extrusion of N2 and an amine
Typical Yields Good to excellent
Experimental Protocol: [4+2] Cycloaddition of a 1,2,4-Triazine

This protocol describes the synthesis of a 2,3-disubstituted pyridine from a generic 1,2,4-triazine and an enamine.

Materials:

  • Substituted 1,2,4-triazine

  • Enamine (e.g., 1-morpholinocyclohexene)

  • Toluene or other high-boiling solvent

Procedure:

  • In a sealed tube, dissolve the 1,2,4-triazine (1.0 equiv) and the enamine (1.1 equiv) in toluene.

  • Heat the reaction mixture to 110-130 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted pyridine.

Classical Condensation Reactions: Time-Tested Methodologies

Classical condensation reactions, such as the Kröhnke and Guareschi-Thorpe syntheses, have long been employed for the construction of pyridine rings.[14][15] While often overshadowed by modern catalytic methods, these reactions remain valuable for the synthesis of specific substitution patterns and can be highly efficient for certain substrates.

The Kröhnke pyridine synthesis typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to yield 2,4,6-trisubstituted pyridines.[16][17][18] While not a direct route to 2,3-disubstituted pyridines, variations can be employed to achieve this pattern.

The Guareschi-Thorpe synthesis is a condensation reaction between a β-dicarbonyl compound and a cyanoacetamide in the presence of a base, leading to the formation of 2-pyridones.[15][19] These can then be further functionalized.

Mechanistic Rationale (Guareschi-Thorpe)

The Guareschi-Thorpe reaction is initiated by the Knoevenagel condensation of the cyanoacetamide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular Michael addition and subsequent cyclization and dehydration to form the 2-pyridone ring.

Guareschi_Thorpe_Mechanism Reactants β-Dicarbonyl + Cyanoacetamide Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate_1 α,β-Unsaturated Intermediate Knoevenagel->Intermediate_1 Michael_Addition Intramolecular Michael Addition Intermediate_1->Michael_Addition Cyclized_Intermediate Cyclized Intermediate Michael_Addition->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Product 2-Pyridone Dehydration->Product

Caption: Key steps in the Guareschi-Thorpe synthesis of 2-pyridones.

Comparative Performance
FeatureGuareschi-Thorpe Synthesis
Product Class 2-Pyridones
Starting Materials Readily available β-dicarbonyls and cyanoacetamides
Reaction Conditions Typically basic, may require heating
Scalability Generally good
Atom Economy Good
Typical Yields Moderate to good
Experimental Protocol: Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol is a representative example of the Guareschi-Thorpe condensation.[19]

Materials:

  • Acetylacetone

  • Cyanoacetamide

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 equiv) and cyanoacetamide (1.0 equiv) in ethanol.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux for 4-6 hours.

  • A precipitate will form as the reaction proceeds.

  • Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone.

Conclusion

The synthesis of 2,3-disubstituted pyridines can be approached through a variety of effective strategies, each with its own set of advantages and limitations.

  • Transition-metal-catalyzed cross-coupling reactions offer unparalleled modularity and are the workhorse for many applications, allowing for the late-stage introduction of diverse substituents.

  • Directed ortho-metalation provides a powerful means for direct C-H functionalization, avoiding the need for pre-installed leaving groups at the C3 position.

  • De novo synthesis via [4+2] cycloaddition is a highly convergent and flexible approach for constructing complex, polysubstituted pyridine cores.

  • Classical condensation reactions remain valuable for their operational simplicity and utility in synthesizing specific classes of pyridines, such as 2-pyridones.

The optimal choice of synthetic route will be dictated by the specific target molecule, the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of novel 2,3-disubstituted pyridine derivatives.

References

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. [Link]

  • Indian Academy of Sciences. (2022). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. [Link]

  • American Chemical Society. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. [Link]

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  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • American Chemical Society. (2017). Rhodium(III)-Catalyzed C6-Selective Arylation of 2-Pyridones and Related Heterocycles Using Quinone Diazides: Syntheses of Heteroarylated Phenols. The Journal of Organic Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

This document provides essential procedural guidance for the safe handling and disposal of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid (CAS Number: 1452561-74-8). As a chlorinated pyridine derivative, this compound r...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid (CAS Number: 1452561-74-8). As a chlorinated pyridine derivative, this compound requires specialized disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

Disclaimer: This guide provides general best practices. It is imperative to consult your institution's specific Environmental Health & Safety (EHS) protocols and the official Safety Data Sheet (SDS) for this compound before proceeding. Regulations can vary significantly by region.

Hazard Identification and Immediate Safety Concerns

2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid is classified as a hazardous substance. The primary danger stems from its acute toxicity upon exposure through ingestion, skin contact, or inhalation.[1] The presence of the chlorinated pyridine ring structure is a key consideration, as halogenated organic compounds can be environmentally persistent and require specific disposal methods to prevent pollution.[2]

Table 1: Hazard Profile of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

Hazard CategoryGHS PictogramHazard Statements
Acute Toxicity GHS06: Skull and CrossbonesH301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.[1]

Due to its high toxicity, all handling and disposal preparations must be conducted with stringent safety measures to prevent any route of exposure.

Pre-Disposal Preparations: Your Safety Checklist

Before beginning any waste collection, ensure the following measures are in place. This preparation is a self-validating system to minimize risk.

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following PPE is mandatory when handling the pure compound or its waste:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always double-glove.

  • Body Protection: A chemically resistant lab coat or apron.

  • Respiratory Protection: All handling of this compound, including waste packaging, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Required Equipment and Materials
  • Designated Hazardous Waste Container: A compatible, sealable, and clearly labeled container.[5]

  • Spill Kit: An accessible spill kit containing inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large spills.[3]

  • Secondary Containment: A chemically resistant tray or bin to store the waste container, capable of holding the entire volume in case of a leak.[6]

Step-by-Step Disposal Protocol

Disposal of this compound is not a matter of simple disposal; it is a regulated process of waste stream management. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[3][7]

Step 1: Waste Segregation and Collection
  • Principle of Segregation: The core principle of hazardous waste management is strict segregation. Never mix 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid waste with other chemical waste streams unless explicitly permitted by your EHS department.[6][8] Incompatible materials can lead to dangerous reactions.

  • Waste Collection: Collect all waste materials—including the pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE—directly into your designated hazardous waste container.[3]

Step 2: Container Selection and Labeling
  • Container Compatibility: Use a container that is compatible with the chemical. Often, the original manufacturer's container is a suitable choice.[6] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[5]

  • Labeling: This is a critical regulatory requirement. The container must be clearly labeled with the following information:[5][9]

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid " (do not use abbreviations or formulas)

    • The approximate concentration or quantity of the waste.

    • The date accumulation started.

    • Any associated hazards (e.g., "Toxic").

Step 3: Temporary Storage (Satellite Accumulation)
  • Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][10]

  • Conditions: The storage area must be a cool, dry, and well-ventilated location, away from heat, direct sunlight, and sources of ignition.[3][11] The container must be kept in secondary containment to prevent the spread of potential leaks.[6]

  • Closure: Keep the waste container closed at all times except when you are actively adding waste.[5]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is nearly full (approximately 90% capacity) or as per your institution's policy, contact your Environmental Health & Safety (EHS) department to schedule a waste pickup.[5][9]

  • Professional Disposal: EHS will manage the final disposal, which for highly chlorinated organic residues, typically involves high-temperature incineration.[2][12] This process is designed to decompose the hazardous compounds into gaseous byproducts like carbon dioxide and hydrogen halides, which can then be scrubbed to prevent atmospheric pollution.[2] Landfill burial is generally prohibited for such compounds.[2]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Assess and Act:

    • Minor Spill (inside a fume hood): If you are trained and equipped, contain the spill with an inert absorbent material (vermiculite, sand).[3] Carefully collect the absorbed material using non-sparking tools and place it in your labeled hazardous waste container.

    • Major Spill (outside a fume hood): Do not attempt to clean it up yourself. Evacuate the lab, close the doors, and contact your institution's EHS or emergency response team immediately.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid waste.

G start Waste Generation: 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe container Step 2: Select Compatible Container and Affix 'Hazardous Waste' Label ppe->container segregate Step 3: Collect Waste (Segregate from other waste streams) container->segregate storage Step 4: Store Sealed Container in Secondary Containment in SAA segregate->storage spill_check Spill Occurs? storage->spill_check spill_protocol Follow Spill Management Protocol: Contain, Absorb, Collect spill_check->spill_protocol Yes full_check Container >90% Full? spill_check->full_check No spill_protocol->segregate full_check->storage No, continue accumulation contact_ehs Step 5: Contact Institutional EHS for Waste Pickup full_check->contact_ehs Yes end End: Waste Transferred for Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid.

References

  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Dunn, C. L. (1970). Process for Disposal of Chlorinated Organic Residues. U.S. Environmental Protection Agency.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Chapter 4: Production, Import, Use, and Disposal. Retrieved from [Link]

  • Driscoll, J. N. (1980). Process for the incineration of chlorinated organic materials. U.S.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - N-[(6-Chloropyridin-3-yl)methyl]methylamine.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

Comprehensive Safety and Operational Guide: Handling 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks requires moving be...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks requires moving beyond generic safety data sheets. 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid is a high-value intermediate in drug development, but it presents severe acute toxicity risks. This guide provides a self-validating, mechanistic approach to safely handling, processing, and disposing of this compound, ensuring both operator safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Assessment

Before handling any chemical, it is critical to understand why it is hazardous. This compound carries a GHS06 (Danger) classification, indicating acute toxicity via oral, dermal, and inhalation routes [1].

Table 1: Quantitative Chemical & Hazard Profile

PropertyValue / Specification
CAS Number 1452561-74-8
Molecular Formula C9H10ClNO2
Molecular Weight 199.64 g/mol
Physical Form Solid
Storage Temperature 2–8°C (Sealed, dry environment)
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

Mechanistic Causality: The severe systemic toxicity of this compound is driven by its specific structural motifs. The lipophilic 2-methylpropanoic acid moiety significantly enhances the molecule's ability to partition into and cross lipid bilayers, such as the stratum corneum (skin) and alveolar membranes (lungs). Concurrently, the electron-withdrawing chloropyridine ring stabilizes the molecule against rapid metabolic degradation, allowing it to persist and induce toxicological effects. Therefore, this solid must be treated as a severe systemic poison, not merely a surface irritant [1].

Required Personal Protective Equipment (PPE) & Validation

Standard laboratory attire is insufficient for GHS06 compounds. In accordance with OSHA's Laboratory Standard (29 CFR 1910.1450) [2], the following barrier protections must be utilized. Every PPE choice here includes a self-validating check to ensure the system's integrity before exposure.

Table 2: PPE Specifications and Self-Validating Checks

PPE CategorySpecification & CausalitySelf-Validating Check
Hand Protection Double-layered Nitrile gloves (min 0.11mm thickness). Causality: The lipophilic nature of the compound allows it to permeate standard latex. Double-gloving provides a fail-safe against micro-tears during spatulation.Perform a pneumatic inflation test on the inner glove to check for pinhole leaks before donning.
Eye Protection Chemical splash goggles (ANSI Z87.1+). Causality: Carboxylic acids are severe ocular irritants.Ensure a tight seal around the face; no gaps should be visible when looking in a mirror.
Body Protection Disposable Tyvek sleeves over a standard cotton lab coat. Causality: Prevents accumulation of toxic dust on reusable garments.Verify that the inner glove goes under the Tyvek cuff, and the outer glove goes over the cuff.
Respiratory Handled strictly inside a certified Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood.Verify the magnehelic gauge reads 80–120 fpm face velocity before opening the vial.

Operational Workflow & Handling Protocol

This step-by-step methodology is designed to eliminate the aerosolization of the toxic solid powder during routine laboratory transfers, aligning with the guidelines set forth in Prudent Practices in the Laboratory [3].

Step 1: Pre-Operation Equilibration

  • Remove the sealed vial from 2–8°C storage and place it in a room-temperature desiccator for 30 minutes.

  • Causality: Opening a cold vial causes ambient moisture to condense on the powder. This degrades the carboxylic acid and causes the powder to clump, forcing the operator to aggressively scrape the material, which generates dangerous aerosols.

  • Validation: The vial exterior must be completely dry and at ambient temperature before transfer to the fume hood.

Step 2: Closed-System Weighing

  • Place an anti-static bar (ionizer) inside the fume hood near the analytical balance.

  • Causality: Static electricity causes fine, toxic powders to repel from the spatula and aerosolize, drastically increasing the H331 inhalation risk.

  • Tare a static-free weighing boat or a pre-weighed glass reaction vial.

  • Transfer the solid using a grounded stainless-steel spatula.

  • Validation: Observe the balance readout. A fluctuating weight indicates static interference or excessive hood draft. Adjust the sash height until the reading stabilizes before recording the mass.

Step 3: In-Hood Solubilization

  • Add the primary reaction solvent (e.g., dichloromethane, DMF, or THF) directly to the weighing vial inside the fume hood.

  • Causality: Transferring the compound as a solution rather than a dry powder completely eliminates the risk of airborne dust generation during the transfer to the main reaction vessel.

  • Validation: Visually confirm complete dissolution (a clear, homogenous liquid) before drawing the solution into a syringe or pouring it into an addition funnel.

Spill Response & Disposal Plan

If a spill occurs, immediate containment is required to prevent inhalation exposure.

Solid Spill Protocol:

  • Isolate: Lower the fume hood sash immediately. Never attempt to dry-sweep the powder, as this will aerosolize the toxin.

  • Suppress: Gently cover the spilled powder with paper towels dampened with a compatible solvent (e.g., ethanol or water) to suppress dust formation.

  • Collect: Wipe up the spill working from the outside edges toward the center. Place all contaminated materials into a designated, sealable hazardous waste bag.

  • Decontaminate: Wash the affected surface with a 5% sodium bicarbonate solution, followed by soap and water. Causality: The mild base neutralizes any residual traces of the carboxylic acid moiety.

  • Validation: Wipe the cleaned area with a piece of universal pH paper dampened with distilled water; a neutral reading (pH ~7) confirms the successful removal of the acidic compound.

Disposal Plan:

  • Liquid Waste: Collect all solvent waste containing the dissolved compound in a clearly labeled "Halogenated Organic Waste" carboy.

  • Solid Waste: Dispose of empty chemical vials, contaminated gloves, and weighing boats in a rigid, leak-proof "Toxic Solid Waste" container. Do not mix with general laboratory trash.

Mechanistic Workflow Diagram

G Start Pre-Operation Risk Assessment (GHS06) PPE Don PPE (Double Nitrile, Tyvek, Goggles) Start->PPE Hood Fume Hood Velocity Verification PPE->Hood Weigh Anti-Static Weighing & Transfer Hood->Weigh Process In-Hood Solubilization & Processing Weigh->Process Spill Spill Response (Wet Suppression) Weigh->Spill If spilled Waste Halogenated Waste Disposal Process->Waste Spill->Waste

Safe Handling & Disposal Workflow for 2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press, 2011. [Link]

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